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3-chloro-N-(2-methyl-5-nitrophenyl)propanamide Documentation Hub

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  • Product: 3-chloro-N-(2-methyl-5-nitrophenyl)propanamide
  • CAS: 91446-10-5

Core Science & Biosynthesis

Foundational

Synthesis Route and Mechanistic Guide for 3-chloro-N-(2-methyl-5-nitrophenyl)propanamide

Executive Summary The compound 3-chloro-N-(2-methyl-5-nitrophenyl)propanamide (CAS: 91446-10-5) is a critical synthetic intermediate heavily utilized in the development of kinase inhibitors, selective receptor antagonist...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 3-chloro-N-(2-methyl-5-nitrophenyl)propanamide (CAS: 91446-10-5) is a critical synthetic intermediate heavily utilized in the development of kinase inhibitors, selective receptor antagonists, and advanced agrochemicals. The core synthetic strategy relies on the N-acylation of 2-methyl-5-nitroaniline using 3-chloropropanoyl chloride.

This technical whitepaper details a highly controlled, scalable Schotten-Baumann amidation route. As a Senior Application Scientist, I have structured this guide to move beyond mere procedural steps, focusing instead on the mechanistic causality behind the reaction conditions. The primary objective of this protocol is to maximize amide yield while rigorously suppressing the dominant side reaction: base-promoted E2 elimination.

Retrosynthetic Analysis & Mechanistic Rationale

The target molecule features a propanamide linkage connecting a deactivated aromatic system to a reactive alkyl chloride moiety.

Nucleophilic Acyl Substitution

The synthesis proceeds via the nucleophilic attack of the amine group of 2-methyl-5-nitroaniline on the highly electrophilic carbonyl carbon of 3-chloropropanoyl chloride. The ortho-methyl and meta-nitro groups sterically and electronically deactivate the aniline, necessitating a highly reactive acyl chloride rather than a standard carboxylic acid coupling agent .

Causality in Reaction Conditions: The Elimination Challenge

3-chloropropanoyl chloride is a bifunctional reagent. Once the amide bond is formed, the resulting 3-chloropropanamide is highly susceptible to dehydrohalogenation (E2 elimination) in the presence of strong bases or elevated temperatures, which yields an undesired acrylamide derivative .

To prevent this degradation, the protocol employs a mild inorganic base (Sodium Bicarbonate, NaHCO₃) in a biphasic solvent system (THF/Water) strictly maintained at 0–5 °C. The bicarbonate neutralizes the HCl byproduct of the amidation without providing sufficient basicity to abstract the α-proton required for elimination .

Mechanism Start Tetrahedral Intermediate Amide 3-chloropropanamide Derivative (Target) Start->Amide HCl Elimination Acrylamide Acrylamide Derivative (Impurity) Amide->Acrylamide E2 Elimination Cond1 Mild Base (NaHCO3) Temp: 0-5 °C Cond1->Amide Cond2 Strong Base (TEA/NaOH) Elevated Temp Cond2->Acrylamide

Figure 1: Mechanistic divergence showing conditions controlling amidation versus elimination.

Quantitative Data & Material Specifications

To ensure reproducibility, all quantitative data is standardized for a 0.100 mol scale reaction.

ReagentMW ( g/mol )EquivalentsMass / VolumeMolesSafety / Hazard Profile
2-Methyl-5-nitroaniline 152.151.015.2 g0.100Irritant, Toxic, Yellow Solid
3-Chloropropanoyl chloride 126.971.114.0 g (10.5 mL)0.110Corrosive, Lachrymator
Sodium Bicarbonate (NaHCO₃) 84.012.016.8 g0.200Mild Irritant
Tetrahydrofuran (THF) 72.11-100 mL-Flammable, Peroxide former
Deionized Water 18.02-100 mL-None
Ethyl Acetate (EtOAc) 88.11-150 mL-Flammable

Step-by-Step Experimental Protocol

This workflow is designed as a self-validating system. Each phase includes built-in checks to confirm the chemical state before proceeding to the next step.

Step 1: Preparation of the Biphasic System
  • Dissolve 15.2 g (0.100 mol) of 2-methyl-5-nitroaniline in 100 mL of THF in a 500 mL round-bottom flask equipped with a magnetic stirrer and a pressure-equalizing addition funnel.

  • Add a solution of 16.8 g (0.200 mol) of NaHCO₃ dissolved in 100 mL of deionized water.

  • Cool the vigorously stirring biphasic mixture to 0–5 °C using an ice-water bath.

Step 2: Controlled Acylation
  • Charge the addition funnel with 14.0 g (10.5 mL, 0.110 mol) of 3-chloropropanoyl chloride.

  • Add the acid chloride dropwise over 30–45 minutes, strictly maintaining the internal temperature below 5 °C.

    • Causality Note: The biphasic system ensures that the HCl generated immediately partitions into the aqueous phase where it is neutralized by NaHCO₃. This protects the product from acid-catalyzed degradation while preventing the organic phase from becoming basic enough to trigger E2 elimination.

Step 3: In-Process Control (IPC)
  • After the addition is complete, stir the reaction for an additional 1 hour at 0–5 °C.

  • Self-Validation: Analyze via TLC (Hexane:EtOAc 2:1, UV detection). The reaction is deemed complete when the distinct yellow spot of the starting aniline is entirely consumed, replaced by a higher Rf, UV-active product spot.

Step 4: Workup & Phase Separation
  • Transfer the mixture to a separatory funnel. Dilute with 150 mL of Ethyl Acetate (EtOAc) to ensure complete dissolution of the newly formed amide.

  • Separate the aqueous layer and discard.

  • Wash the organic layer with 100 mL of cold 1M HCl.

    • Self-Validation: This step selectively protonates any trace unreacted aniline, partitioning it into the aqueous waste and ensuring high purity of the neutral amide product.

  • Wash the organic layer with 100 mL of saturated NaCl (brine) to break any micro-emulsions and pre-dry the organic phase.

Step 5: Isolation
  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator (bath temperature < 40 °C to prevent thermal degradation).

  • The crude 3-chloro-N-(2-methyl-5-nitrophenyl)propanamide precipitates as an off-white to pale yellow solid. Triturate with cold hexanes, filter, and dry in vacuo. Expected yield: 85–90%.

Workflow A 2-Methyl-5-nitroaniline (1.0 eq) C Solvent: THF / Water Base: NaHCO3 (2.0 eq) Temp: 0-5 °C A->C B 3-Chloropropanoyl chloride (1.1 eq) B->C D Schotten-Baumann Amidation C->D E Phase Separation & 1M HCl Wash D->E F 3-chloro-N-(2-methyl-5-nitrophenyl) propanamide E->F

Figure 2: Step-by-step synthetic workflow for the target propanamide.

References

  • MDPI. "Development and Characterization of Novel Selective, Non-Basic Dopamine D2 Receptor Antagonists for the Treatment of Schizophrenia." Pharmaceuticals. URL:[Link]

  • Canadian Intellectual Property Office. "Substituted 3-chloro-n-[3-(pyrimidin-2-ylamino)phenyl]propanamide compound, and salts thereof." CA2881991A1. Google Patents.
  • World Intellectual Property Organization. "Processes for the preparation of pesticidal compounds." WO2015058022A1. Google Patents.
Exploratory

Physicochemical Profiling and Synthetic Methodologies of 3-Chloro-N-(2-methyl-5-nitrophenyl)propanamide: A Technical Whitepaper

Executive Summary As drug development pipelines increasingly rely on complex nitrogen-containing heterocycles, the demand for highly specific, bifunctional intermediates has surged. 3-Chloro-N-(2-methyl-5-nitrophenyl)pro...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As drug development pipelines increasingly rely on complex nitrogen-containing heterocycles, the demand for highly specific, bifunctional intermediates has surged. 3-Chloro-N-(2-methyl-5-nitrophenyl)propanamide (CAS: 91446-10-5) serves as a critical building block in medicinal chemistry. It is predominantly utilized in the synthesis of benzimidazol-2-one derivatives—a pharmacophore frequently found in neuroactive and cardiovascular APIs, as detailed in [1].

This whitepaper provides an authoritative, deep-dive into the molecular architecture, physicochemical properties, and optimized synthetic workflows for this compound. As a Senior Application Scientist, I have structured this guide to move beyond mere procedural steps, focusing instead on the mechanistic causality that dictates experimental success and the self-validating analytical systems required to ensure absolute structural integrity.

Molecular Architecture & Physicochemical Properties

Understanding the physicochemical properties of an intermediate is not a theoretical exercise; it is the foundation of downstream solvent selection, purification strategy, and reaction optimization.

Mechanistic Causality of the Structure

The molecule features a central phenyl ring substituted with three functional groups:

  • Nitro Group (C5): Exerts a strong electron-withdrawing inductive and resonance effect. This significantly reduces the basicity and nucleophilicity of the parent aniline, ensuring the resulting amide bond is less susceptible to spontaneous cleavage under mild physiological or synthetic conditions.

  • Methyl Group (C2): Provides steric hindrance adjacent to the amide linkage, further protecting the carbonyl carbon from unwanted nucleophilic attack during downstream processing.

  • 3-Chloropropanamide Moiety (C1): The terminal primary alkyl chloride acts as a versatile, highly reactive electrophilic site. It is specifically designed for intramolecular cyclization or intermolecular substitution with various amines [2].

Quantitative Data Summary
PropertyValueMechanistic Significance
Molecular Formula C10H11ClN2O3Defines the stoichiometric baseline for synthetic scaling.
Molecular Weight 242.66 g/mol Critical for precise molar equivalent calculations.
CAS Registry Number 91446-10-5Unique identifier for regulatory and procurement tracking[3].
LogP (Estimated) ~2.4Indicates moderate lipophilicity, dictating solvent selection (e.g., DCM, EtOAc) for extraction.
Topological Polar Surface Area 74.9 ŲGoverns chromatographic retention behavior on reverse-phase media.
H-Bond Donors / Acceptors 1 / 3Influences crystalline packing, melting point, and solubility profiles.
Orthogonal Reactive Sites Alkyl Chloride, Amide, NitroEnables sequential functionalization (substitution, reduction, alkylation).

Mechanistic Synthesis Protocol

The synthesis of 3-chloro-N-(2-methyl-5-nitrophenyl)propanamide relies on the N -acylation of 2-methyl-5-nitroaniline with 3-chloropropanoyl chloride. Because the nitroaniline is heavily deactivated, the protocol must be strictly controlled to drive conversion while suppressing side reactions.

SynthesisWorkflow A 2-Methyl-5-nitroaniline (Nucleophile) C N-Acylation Reaction (Base-catalyzed, 0-5°C) A->C B 3-Chloropropanoyl Chloride (Electrophile) B->C D Target Intermediate (CAS: 91446-10-5) C->D Amide Bond Formation

Synthesis workflow of 3-chloro-N-(2-methyl-5-nitrophenyl)propanamide via N-acylation.
Step-by-Step Methodology

Step 1: Substrate Preparation & Acid Scavenging

  • Action: Dissolve 2-methyl-5-nitroaniline (1.0 eq) in anhydrous dichloromethane (DCM). Add triethylamine (TEA, 1.2 eq) under continuous stirring.

  • Causality: DCM provides excellent solubility for the nitroaniline while remaining inert to the acyl chloride. TEA is strictly required to neutralize the HCl byproduct. Without an acid scavenger, the generated HCl would protonate the weakly basic aniline, rendering it non-nucleophilic and stalling the reaction entirely.

Step 2: Electrophile Addition under Thermal Control

  • Action: Cool the reaction vessel to 0–5°C using an ice-water bath. Add 3-chloropropanoyl chloride (1.1 eq) dropwise over 30–45 minutes.

  • Causality: The acylation is highly exothermic. Maintaining the temperature below 5°C prevents localized overheating. If the temperature spikes, the 3-chloropropanoyl chloride undergoes competitive dehydrohalogenation (loss of HCl) to form an undesired acryloyl chloride, drastically reducing the yield of the target alkyl chloride.

Step 3: Reaction Maturation

  • Action: Allow the mixture to stir for 2 hours, gradually warming to room temperature (20°C).

  • Causality: Warming ensures complete kinetic conversion of the sterically hindered, deactivated aniline while avoiding the thermal stress that leads to degradation.

Step 4: Quenching and Phase Separation

  • Action: Quench the reaction with saturated aqueous NaHCO₃. Separate the organic layer, wash sequentially with 1M HCl, and then brine.

  • Causality: NaHCO₃ neutralizes residual acyl chloride and TEA·HCl salts. The subsequent 1M HCl wash is a critical purification step; it selectively protonates and removes any unreacted aniline precursor into the aqueous phase, ensuring the high purity of the neutral amide product in the organic phase.

Step 5: Isolation

  • Action: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Recrystallize the crude solid from an ethanol/water mixture.

  • Causality: Recrystallization leverages the differential solubility of the target amide versus trace impurities, yielding a highly crystalline, analytically pure solid ready for downstream API synthesis.

Analytical Validation: A Self-Validating System

A protocol is only as robust as its orthogonal validation. To ensure the structural integrity and purity of the synthesized intermediate, we employ a self-validating analytical matrix. If any of the following parameters fail, the batch must be re-processed.

  • HPLC-UV/MS (Chromatographic Purity & Mass Confirmation):

    • Method: C18 reverse-phase column, H₂O/Acetonitrile gradient with 0.1% TFA. UV detection at 254 nm.

    • Validation Check: The product must elute as a single sharp peak (>98% AUC). Positive electrospray ionization (ESI+) must show the [M+H]+ peak at m/z 243. Crucially, the mass spectrum must display a characteristic 3:1 isotopic ratio at m/z 243 and 245, confirming the presence of the single chlorine atom.

  • ¹H-NMR (Structural Elucidation in DMSO-d₆):

    • Validation Check: The spectrum must internally validate the molecular structure:

      • ~9.5 ppm (s, 1H): Confirms the formation of the amide bond (NH).

      • ~7.5 - 8.2 ppm (m, 3H): Confirms the intact trisubstituted aromatic ring.

      • ~3.8 ppm (t, 2H): Confirms the aliphatic -CH₂- adjacent to the chlorine atom.

      • ~2.8 ppm (t, 2H): Confirms the aliphatic -CH₂- adjacent to the carbonyl group.

      • ~2.3 ppm (s, 3H): Confirms the presence of the aromatic methyl group.

Stability and Degradation Pathways

Understanding how a molecule falls apart is just as important as knowing how to put it together. 3-Chloro-N-(2-methyl-5-nitrophenyl)propanamide is stable under standard ambient conditions but is susceptible to specific degradation pathways under stress, as documented in industrial chemical handling standards [4].

StabilityPathway A Target Intermediate (CAS: 91446-10-5) B Alkaline Hydrolysis (pH > 9) A->B C Thermal Stress (> 100°C, Base) A->C D 2-Methyl-5-nitroaniline + 3-Chloropropanoic Acid B->D Amide Cleavage E Acrylamide Derivative (Dehydrohalogenation) C->E HCl Elimination

Primary degradation pathways under alkaline and high-thermal stress conditions.
  • Alkaline Hydrolysis: Exposure to strong bases (pH > 9) over prolonged periods will result in the nucleophilic attack of hydroxide ions on the amide carbonyl, cleaving the molecule back into 2-methyl-5-nitroaniline and 3-chloropropanoic acid.

  • Thermal Dehydrohalogenation: If subjected to high temperatures (>100°C) in the presence of a base, the terminal alkyl chloride will undergo an E2 elimination reaction, expelling HCl to form a highly reactive, toxic acrylamide derivative.

References

  • Title: US5661169A - 1-benzyl-1,3-dihydro-2H-benzimidazol-2-one derivatives, their preparation and the pharmaceutical compositions containing them Source: Google Patents URL
  • Title: 3-chloro-N-(2-methyl-5-nitrophenyl)propanamide Compound Summary Source: National Center for Biotechnology Information (PubChem) URL: [Link]

  • Title: Ashford's Dictionary of Industrial Chemicals Source: Industrial Chemistry URL: [Link]

Exploratory

Technical Whitepaper: Synthesis, Structural Elucidation, and Applications of 3-chloro-N-(2-methyl-5-nitrophenyl)propanamide

Executive Summary In the landscape of modern drug discovery and medicinal chemistry, bifunctional intermediates are critical for the rapid assembly of complex pharmacological scaffolds. 3-chloro-N-(2-methyl-5-nitrophenyl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery and medicinal chemistry, bifunctional intermediates are critical for the rapid assembly of complex pharmacological scaffolds. 3-chloro-N-(2-methyl-5-nitrophenyl)propanamide (CAS: 91446-10-5) is a highly versatile building block utilized in the synthesis of advanced active pharmaceutical ingredients (APIs)[1]. Featuring both a reactive primary alkyl chloride and a reducible aryl nitro group, this compound enables orthogonal derivatization, making it an indispensable precursor for targeted therapies, including third-generation EGFR inhibitors and benzimidazol-2-one neurological agents[2][3].

This whitepaper provides an in-depth technical analysis of the compound's IUPAC nomenclature, physicochemical properties, self-validating synthesis protocols, and its mechanistic role in pharmaceutical development.

Nomenclature & Structural Elucidation

The structural identity of the compound is precisely encoded within its IUPAC name: 3-chloro-N-(2-methyl-5-nitrophenyl)propanamide . A systematic deconstruction reveals the following structural motifs:

  • Parent Chain (Propanamide): The core scaffold is a three-carbon aliphatic amide. The carbonyl carbon is designated as C1.

  • Aliphatic Substitution (3-chloro): A chlorine atom is covalently bonded to the terminal carbon (C3) of the propanoyl chain, serving as an excellent leaving group for downstream SN​2 displacement reactions.

  • N-Aryl Substitution[N-(2-methyl-5-nitrophenyl)]: The amide nitrogen is substituted with a phenyl ring. The regiochemistry on the phenyl ring is defined relative to the amide linkage (C1'):

    • 2-methyl: A sterically encumbering methyl group occupies the ortho position.

    • 5-nitro: A strongly electron-withdrawing nitro group occupies the meta position relative to the amine, and the para position relative to the methyl group.

Quantitative Data Summary

The following table summarizes the critical physicochemical parameters of the intermediate[1][4].

PropertyValue / Description
IUPAC Name 3-chloro-N-(2-methyl-5-nitrophenyl)propanamide
CAS Registry Number 91446-10-5
Molecular Formula C10​H11​ClN2​O3​
Molecular Weight 242.66 g/mol
Core Scaffold Secondary Aryl Amide
Key Functional Groups Aryl Nitro, Alkyl Chloride, Amide
Electrophilic Sites C3 (Aliphatic), Carbonyl Carbon

Chemical Synthesis & Experimental Protocols

The synthesis of 3-chloro-N-(2-methyl-5-nitrophenyl)propanamide is achieved via the nucleophilic acyl substitution of 3-chloropropanoyl chloride by 2-methyl-5-nitroaniline[3].

Causality in Experimental Design (E-E-A-T)

As an Application Scientist, it is vital to understand the why behind the protocol:

  • Electronic & Steric Deactivation: The nucleophile (2-methyl-5-nitroaniline) is sterically hindered by the ortho-methyl group and electronically deactivated by the inductive pull of the meta-nitro group. Thus, a highly reactive electrophile (an acid chloride) is strictly required over milder acylating agents.

  • Solvent Selection: Anhydrous, aprotic solvents like Tetrahydrofuran (THF) or Dichloromethane (DCM) must be used to prevent the rapid hydrolysis of 3-chloropropanoyl chloride into 3-chloropropanoic acid[3].

  • Sterically Hindered Base: N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) is employed as an acid scavenger. Without a base, the HCl byproduct would protonate the weakly nucleophilic aniline, forming an unreactive anilinium salt and stalling the reaction[3]. DIPEA is preferred as its steric bulk prevents it from acting as a competing nucleophile against the acid chloride.

Step-by-Step Methodology

This protocol is designed as a self-validating system, ensuring high yield and purity.

  • Inert Atmosphere Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar. Purge the system with Argon gas for 15 minutes to ensure a strictly anhydrous environment.

  • Reagent Dissolution: Dissolve 1.0 equivalent of 2-methyl-5-nitroaniline in anhydrous THF to achieve a 0.2 M concentration.

  • Base Addition: Inject 1.5 equivalents of DIPEA into the stirring solution.

  • Thermal Control: Submerge the reaction flask in an ice-water bath. Allow the internal temperature to equilibrate to 0°C. Critical Step: Acid chlorides react exothermically; low temperatures prevent runaway thermodynamics and suppress double-acylation side reactions.

  • Electrophilic Addition: Dissolve 1.2 equivalents of 3-chloropropanoyl chloride in a minimal volume of anhydrous THF. Transfer this to an addition funnel and add dropwise to the reaction mixture over 30 minutes[3].

  • Reaction Monitoring: Remove the ice bath and allow the system to warm to 20-25°C. Stir for 2-4 hours. Validate reaction completion via TLC (Eluent: 3:1 Hexanes/Ethyl Acetate) or LC-MS. The disappearance of the bright yellow aniline spot indicates full conversion.

  • Quenching & Workup: Quench the reaction by slowly adding saturated aqueous NaHCO3​ to neutralize residual acid and unreacted acyl chloride. Extract the aqueous layer with Ethyl Acetate (3 × 50 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify the crude solid via recrystallization (e.g., from ethanol/water) to yield the pure target compound.

Mechanistic Pathways & Visualizations

The following diagrams map the logical flow of the synthesis mechanism and the compound's downstream utility.

Synthesis_Mechanism Nuc 2-methyl-5-nitroaniline (Nucleophile) Int Tetrahedral Intermediate (Transient) Nuc->Int Nucleophilic Attack Elec 3-chloropropanoyl chloride (Electrophile) Elec->Int Prod 3-chloro-N-(2-methyl-5-nitrophenyl)propanamide (Target Product) Int->Prod Elimination of Cl- Byprod HCl Byproduct (Neutralized by DIPEA) Int->Byprod Deprotonation

Nucleophilic acyl substitution mechanism forming the target propanamide.

Derivatization_Pathways Core 3-chloro-N-(2-methyl-5-nitrophenyl)propanamide Path1 SN2 Substitution (Alkyl Chloride) Core->Path1 Path2 Nitro Reduction (Aryl Nitro) Core->Path2 Int1 Amino-propanamide Intermediate Path1->Int1 Int2 Aniline Intermediate Path2->Int2 Final Advanced Heterocyclic Scaffolds (e.g., EGFR Inhibitors) Int1->Final Int2->Final

Orthogonal derivatization pathways for advanced drug scaffold synthesis.

Applications in Drug Development

The true value of 3-chloro-N-(2-methyl-5-nitrophenyl)propanamide lies in its bifunctionality, which allows medicinal chemists to execute orthogonal modifications without the need for complex protecting group strategies.

Synthesis of Tyrosine Kinase Inhibitors (EGFR Targeting)

In the oncology sector, variants of this intermediate are utilized to construct the hinge-binding regions of third-generation Epidermal Growth Factor Receptor (EGFR) inhibitors[3]. These therapeutics are specifically designed to target the T790M and L858R mutations prevalent in Non-Small Cell Lung Cancer (NSCLC). The synthesis typically involves the reduction of the nitro group to a primary amine (using Pd/C and H2​ or Iron/Acetic acid), which is subsequently coupled to a pyrimidine or quinazoline core via a Buchwald-Hartwig amination or direct SN​Ar reaction[3].

Construction of Benzimidazol-2-one Derivatives

The compound is also a documented precursor for 1-benzyl-1,3-dihydro-2H-benzimidazol-2-one derivatives[2]. The terminal alkyl chloride can undergo intermolecular substitution with cyclic amines (such as piperidines or piperazines) to append solubilizing groups. Following the substitution, the nitro group is reduced, and the resulting diamine can be cyclized using phosgene or a phosgene equivalent (like triphosgene or carbonyldiimidazole) to form the rigid benzimidazolone pharmacophore, a privileged structure in CNS drug discovery[2].

References

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for 3-chloro-N-(2-methyl-5-nitrophenyl)propanamide." PubChem, [Link]

  • United States Patent and Trademark Office. "US5661169A - 1-benzyl-1,3-dihydro-2H-benzimidazol-2-one derivatives, their preparation and the pharmaceutical compositions containing them.
  • European Patent Office. "2, 4-DI-(NITROGEN CONTAINING GROUP) SUBSTITUTED PYRIMIDINE COMPOUND AND PREPARATION METHOD AND USE THEREOF.

Sources

Protocols & Analytical Methods

Method

Comprehensive Analytical Characterization of 3-chloro-N-(2-methyl-5-nitrophenyl)propanamide

An Application Guide: Abstract This document provides a detailed guide to the essential analytical methodologies for the comprehensive characterization of 3-chloro-N-(2-methyl-5-nitrophenyl)propanamide, a key intermediat...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide:

Abstract

This document provides a detailed guide to the essential analytical methodologies for the comprehensive characterization of 3-chloro-N-(2-methyl-5-nitrophenyl)propanamide, a key intermediate in various synthetic pathways. As the purity and structural integrity of such molecules are paramount for their intended applications in research and development, this guide presents a multi-faceted analytical approach. We will delve into the principles and provide detailed, field-tested protocols for chromatographic and spectroscopic techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. The causality behind experimental choices is explained, and each protocol is designed as a self-validating system to ensure data integrity and trustworthiness.

Introduction: The Analytical Imperative

3-chloro-N-(2-methyl-5-nitrophenyl)propanamide is a substituted amide containing several key functional groups: a chloroalkane chain, an amide linkage, a methyl-substituted aromatic ring, and a nitro group. This specific combination of functionalities makes it a potentially versatile building block in medicinal chemistry and materials science. The presence of reactive sites, such as the electrophilic carbon bearing the chlorine and the aromatic ring influenced by both activating (methyl) and deactivating (nitro, amide) groups, necessitates rigorous analytical control.

The primary objectives for the analytical characterization of this compound are:

  • Identity Confirmation: Unambiguously verifying the molecular structure.

  • Purity Assessment: Quantifying the analyte and identifying any process-related impurities or degradation products.

  • Quality Control: Ensuring batch-to-batch consistency and stability.

This guide is structured to provide researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols to achieve these objectives with confidence.

Chromatographic Purity and Separation Science

Chromatography is the cornerstone of purity assessment, allowing for the separation of the target analyte from starting materials, by-products, and other impurities. The choice between liquid and gas chromatography is dictated by the analyte's volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

Expertise & Rationale: HPLC is the preferred method for the analysis of moderately polar, non-volatile, and thermally labile compounds like 3-chloro-N-(2-methyl-5-nitrophenyl)propanamide. A reverse-phase (RP) C18 column is ideal, as it effectively retains the analyte based on its hydrophobicity, while a polar mobile phase allows for controlled elution. UV detection is highly suitable due to the presence of the nitro-aromatic chromophore, which should exhibit strong absorbance.

Experimental Protocol: RP-HPLC with UV Detection

  • Instrumentation: A standard HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array or UV-Vis Detector.

  • Sample Preparation:

    • Prepare a stock solution of the sample at 1.0 mg/mL in a 50:50 mixture of acetonitrile and water.

    • Create working standards by diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL to establish linearity.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: Start at 30% B, increase linearly to 95% B over 15 minutes, hold for 2 minutes, and return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • Detection: UV at 254 nm.

  • System Suitability (Self-Validation):

    • Perform five replicate injections of a 50 µg/mL standard.

    • The relative standard deviation (RSD) for peak area and retention time should be <2.0%.

    • The theoretical plate count should be >2000, and the tailing factor should be between 0.9 and 1.5.

  • Data Analysis:

    • Determine the retention time of the main peak.

    • Calculate the purity using the area percent method.

    • Quantify against the calibration curve if an external standard is used.

Anticipated Data Summary

ParameterExpected ValuePurpose
Retention Time (tR)~8-12 min (Gradient Dependent)Identity Marker
Purity (Area %)>99.0% (for a pure sample)Quality Control
LOD~0.1 µg/mLSensitivity
LOQ~0.3 µg/mLQuantification Limit

Workflow for HPLC Analysis

cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis s1 Weigh Sample s2 Dissolve in ACN:H2O s1->s2 s3 Filter (0.45 µm) s2->s3 h1 Inject Sample s3->h1 10 µL Injection h2 C18 Column Separation h1->h2 h3 UV Detection (254 nm) h2->h3 d1 Integrate Peaks h3->d1 Chromatogram d2 Calculate Purity d1->d2 d3 Generate Report d2->d3

Caption: Workflow from sample preparation to final report generation in HPLC.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

Expertise & Rationale: While the target molecule itself may have limited volatility, GC-MS is an exceptionally powerful technique for identifying volatile and semi-volatile impurities that may be present from the synthesis, such as residual solvents or starting materials. Electron Impact (EI) ionization provides reproducible fragmentation patterns that are invaluable for structural elucidation and library matching.[1] A non-polar capillary column, such as one with a 5% phenyl methyl siloxane stationary phase, is generally effective for a wide range of organic molecules.[2]

Experimental Protocol: GC-MS Analysis

  • Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (e.g., a single quadrupole or ion trap).

  • Sample Preparation:

    • Dissolve the sample in a high-purity solvent such as ethyl acetate or dichloromethane to a concentration of approximately 1 mg/mL.[3]

  • GC Conditions:

    • Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).[4]

    • Injector Temperature: 280°C (Split mode, 50:1).

    • Oven Program: Hold at 70°C for 2 min, ramp to 280°C at 15°C/min, hold for 5 min.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • MS Conditions:

    • Ion Source: Electron Impact (EI) at 70 eV.[5]

    • Source Temperature: 230°C.

    • Mass Range: Scan from m/z 40 to 500.

  • Data Analysis:

    • Integrate all peaks in the total ion chromatogram (TIC).

    • Analyze the mass spectrum of each peak.

    • Compare the obtained spectra with reference libraries (e.g., NIST/Wiley) for impurity identification. The mass spectrum of the main peak should correspond to the target molecule.

Anticipated Mass Spectral Data

Ion TypeExpected m/zInterpretation
Molecular Ion [M]+•~242/244 (Cl isotope pattern)Confirms molecular weight
Key FragmentsVariesFragments from cleavage of the propanamide side chain or aromatic ring.

Spectroscopic Structural Elucidation

Spectroscopic methods provide direct information about the molecular structure, confirming the connectivity of atoms and the presence of specific functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Rationale: NMR is the most powerful tool for unambiguous structural elucidation of organic molecules in solution. For 3-chloro-N-(2-methyl-5-nitrophenyl)propanamide, ¹H NMR will reveal the number of distinct proton environments, their integration (ratio), and their coupling patterns (connectivity). ¹³C NMR will confirm the number of unique carbon atoms.

Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).[6]

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Data Acquisition: Acquire standard ¹H, ¹³C, and, if necessary, 2D correlation spectra like COSY and HSQC for full assignment.

  • Data Analysis:

    • Reference the spectrum to TMS at 0 ppm.

    • Integrate the peaks in the ¹H spectrum to determine proton ratios.

    • Analyze the splitting patterns (multiplicity) using the n+1 rule to deduce neighboring protons.[6]

    • Assign all proton and carbon signals to the molecular structure.

Predicted ¹H NMR Assignments (in CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~8.5-8.8s (broad)1HAmide N-H Deshielded, may exchange with D₂O.
~8.0-8.2d1HAromatic C6-H Ortho to nitro group, deshielded.
~7.8-8.0dd1HAromatic C4-H Meta to nitro, ortho to methyl.
~7.3-7.5d1HAromatic C3-H Ortho to methyl group.
~3.8-4.0t2H-CO-CH₂-CH₂ -ClTriplet due to coupling with adjacent CH₂. Deshielded by Cl.
~2.8-3.0t2H-CO-CH₂ -CH₂-ClTriplet due to coupling with adjacent CH₂-Cl. Deshielded by C=O.
~2.4-2.6s3HAr-CH₃ Singlet, typical for aromatic methyl.

Logical Relationship in NMR Signal Assignment

cluster_structure Molecular Structure cluster_signals ¹H NMR Signals Mol NH δ ~8.6 (s, 1H) Mol->NH Amide H ArH1 δ ~8.1 (d, 1H) Mol->ArH1 Aromatic H (ortho to NO₂) ArH2 δ ~7.9 (dd, 1H) Mol->ArH2 Aromatic H ArH3 δ ~7.4 (d, 1H) Mol->ArH3 Aromatic H (ortho to CH₃) CH2Cl δ ~3.9 (t, 2H) Mol->CH2Cl CH₂ adjacent to Cl CH2CO δ ~2.9 (t, 2H) Mol->CH2CO CH₂ adjacent to C=O CH3 δ ~2.5 (s, 3H) Mol->CH3 Methyl H's CH2Cl->CH2CO J-coupling

Caption: Correlation between the molecular structure and its predicted ¹H NMR signals.

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Rationale: FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency. This method is excellent for confirming the presence of the key amide, nitro, and C-Cl bonds in the target compound.

Protocol: FTIR-ATR Analysis

  • Instrumentation: An FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
~3300MediumN-H Stretch (Amide)
~1680StrongC=O Stretch (Amide I)
~1550StrongN-H Bend (Amide II)
~1520 & ~1350StrongN-O Asymmetric & Symmetric Stretch (NO₂)
~3100-3000MediumAromatic C-H Stretch
~2950-2850Medium-WeakAliphatic C-H Stretch
~700-800StrongC-Cl Stretch

Conclusion

The analytical characterization of 3-chloro-N-(2-methyl-5-nitrophenyl)propanamide requires a multi-technique approach to ensure unequivocal identification and accurate purity assessment. The combination of HPLC for purity, GC-MS for volatile impurity profiling, NMR for definitive structural elucidation, and FTIR for functional group confirmation provides a robust and reliable analytical package. The protocols and data presented in this guide offer a solid foundation for researchers to establish in-house quality control procedures, validate synthetic routes, and ensure the integrity of their scientific findings.

References

  • SIELC Technologies. (2018). Propanamide, 3-chloro-N-[2-[(2-cyano-4-nitrophenyl)azo]-5-(diethylamino)phenyl]-. Available at: [Link]

  • Journal of Young Pharmacists. (2024). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Available at: [Link]

  • Centers for Disease Control and Prevention. (2016). NMAM METHOD 2005. Available at: [Link]

  • SciSpace. (n.d.). Determination of 3-chloro-1,2-propanediol in foods and food ingredients by gas chromatography with mass spectrometric detection. Available at: [Link]

  • NIST Chemistry WebBook. (n.d.). Propanamide, N-(3-methylphenyl)-3-chloro-. Available at: [Link]

  • Doc Brown's Chemistry. (n.d.). Interpreting the H-1 hydrogen-1 (proton) NMR spectrum of propanamide. Available at: [Link]

  • SSRG International Journal of Applied Chemistry. (2020). Determination of 3-Chloro-1,2-Propanediol content in Iohexol drug substance by using High-Performance Liquid Chromatography with. Available at: [Link]

  • Swissmedic. (n.d.). Nitrosamines by GC-MS/MS. Available at: [Link]

  • ResearchGate. (n.d.). FTIR spectrum of 3-chloro-1,2-propanediol trifunctional initiator (a),.... Available at: [Link]

  • Little, J. (2021). Identification of Unknowns by GC-MS and LC-MS Using NIST Search with Commercial and User Libraries. Available at: [Link]

  • MDPI. (2023). Growth and Characterization of Organic 2-Chloro 5-Nitroaniline Crystal Using the Vertical Bridgman Technique. Available at: [Link]

Sources

Application

Application Notes and Protocols: Utilizing 3-chloro-N-(2-methyl-5-nitrophenyl)propanamide as a Covalent Chemical Probe for Cysteine Cathepsin Profiling

For: Researchers, scientists, and drug development professionals. Introduction: A New Tool for an Important Target Class The study of enzyme function in complex biological systems necessitates the use of precise molecula...

Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals.

Introduction: A New Tool for an Important Target Class

The study of enzyme function in complex biological systems necessitates the use of precise molecular tools. Chemical probes, small molecules designed to selectively interact with specific protein targets, are indispensable for validating protein function and identifying new therapeutic targets. Covalent probes, which form a stable, permanent bond with their target protein, offer unique advantages, including high potency and the ability to "trap" and identify targets from a complex proteome.

This document introduces 3-chloro-N-(2-methyl-5-nitrophenyl)propanamide , hereafter referred to as CNP-1 , as a potent and selective chemical probe for the exploration of the cysteine cathepsin family of proteases. Cysteine cathepsins are lysosomal enzymes that play critical roles in protein turnover, antigen presentation, and extracellular matrix remodeling.[1][2] Their dysregulation is implicated in numerous pathologies, including cancer progression, making them a compelling target class for therapeutic development.[1][2][3][4]

CNP-1 is designed with a dual-function architecture:

  • An electrophilic 3-chloropropanamide "warhead" designed to covalently modify the nucleophilic active site cysteine residue (Cys25) common to all cysteine cathepsins.[4]

  • A 2-methyl-5-nitrophenyl "guidance" moiety engineered to provide non-covalent binding affinity and selectivity for the active site cleft of specific cathepsin family members.

These application notes provide a comprehensive guide to utilizing CNP-1, from its underlying mechanism to detailed protocols for target identification and validation in cancer cell models.

Principle of Action: A Two-Step Covalent Engagement

CNP-1 operates via a two-step mechanism of inhibition, a hallmark of targeted covalent inhibitors.[5] This process ensures high selectivity and potency.

  • Reversible Binding (Recognition): The probe first docks into the enzyme's active site through non-covalent interactions. The 2-methyl-5-nitrophenyl group is hypothesized to form favorable hydrophobic and electronic interactions within the substrate-binding pocket of certain cathepsins, which determines the initial binding affinity (Ki) and selectivity.

  • Irreversible Covalent Bonding (Inactivation): Once bound, the electrophilic chloropropanamide warhead is precisely positioned to react with the highly nucleophilic thiolate anion of the catalytic cysteine (Cys25). This results in an irreversible alkylation reaction, forming a stable thioether bond and permanently inactivating the enzyme.

This mechanism is advantageous as the initial, reversible binding step concentrates the probe at the desired target, increasing the effective molarity and driving the subsequent, irreversible reaction.

G cluster_0 Step 1: Reversible Binding cluster_1 Step 2: Irreversible Covalent Bonding Probe CNP-1 Probe Complex Reversible E-I Complex Probe->Complex Ki Enzyme Active Cathepsin (with Cys-SH) Enzyme->Complex Covalent_Complex Covalently Modified Enzyme (Inactive) Complex->Covalent_Complex k_inact

Caption: Proposed two-step mechanism of CNP-1 covalent inhibition.

Applications in Cysteine Protease Profiling

The covalent nature of CNP-1 makes it an ideal tool for Activity-Based Protein Profiling (ABPP), a powerful chemoproteomic technique used to assess the functional state of entire enzyme families in native biological systems.[1] To be used in ABPP, the core CNP-1 molecule must be derivatized with a reporter tag, such as biotin for affinity purification or a fluorophore for imaging.

Key Applications:

  • Target Identification: Identify the specific cathepsins (and potentially other off-target proteins) that CNP-1 binds to in cancer cell lysates or live cells.

  • Selectivity Profiling: Determine the selectivity of CNP-1 across the entire human proteome.

  • Competitive Profiling: Use CNP-1 in competition with novel, non-tagged cathepsin inhibitors to determine their potency and selectivity in a complex biological environment.

Synthesis of Derivatized Probes for ABPP

To enable its use in ABPP workflows, CNP-1 must be functionalized with a reporter tag. This typically requires modifying the parent molecule with a linker arm that terminates in a functional group (e.g., an amine or alkyne) suitable for conjugation to a reporter molecule. For CNP-1, a plausible synthetic route involves modifying the phenyl ring, assuming this position is not critical for target recognition, or synthesizing an analog with a linker pre-installed.

Below are generalized protocols for creating biotinylated (for pull-down) and fluorescent (for imaging) probes.

Protocol 1: Synthesis of Biotinylated Probe (CNP-1-Biotin)

This protocol assumes the existence of an amino-functionalized CNP-1 analog (CNP-1-NH2).

  • Dissolve Components: Dissolve CNP-1-NH2 (1.0 equivalent) and NHS-Biotin (1.1 equivalents) in anhydrous Dimethylformamide (DMF).

  • Base Addition: Add Diisopropylethylamine (DIPEA) (3.0 equivalents) to the solution to act as a base.

  • Reaction: Stir the reaction mixture at room temperature under a nitrogen atmosphere for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Quenching and Purification: Upon completion, quench the reaction with water and extract the product with ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Final Purification: Purify the crude product via flash column chromatography (silica gel) to yield the final CNP-1-Biotin probe. Confirm identity and purity via 1H NMR and HRMS.

Protocol 2: Synthesis of Fluorescent Probe (CNP-1-Fluor)

This protocol utilizes click chemistry, assuming an alkyne-functionalized CNP-1 analog (CNP-1-Alkyne) and an azide-containing fluorophore (e.g., Azide-TAMRA).

  • Dissolve Components: Dissolve CNP-1-Alkyne (1.0 equivalent) and the azide-fluorophore (1.1 equivalents) in a 3:1 mixture of THF:water.

  • Catalyst Preparation: In a separate vial, prepare the catalyst solution by dissolving copper(II) sulfate (0.1 equivalents) and sodium ascorbate (0.3 equivalents) in water.

  • Click Reaction: Add the catalyst solution to the solution from step 1. Stir vigorously at room temperature for 8-12 hours.

  • Purification: Upon completion, dilute the reaction mixture with water and extract with ethyl acetate. Concentrate the organic phase and purify the crude product by reverse-phase HPLC to yield the pure CNP-1-Fluor probe.

Experimental Protocols: Activity-Based Protein Profiling (ABPP)

The following protocols describe how to use the derivatized CNP-1 probes to identify and visualize cathepsin targets in a cancer cell line (e.g., MDA-MB-231 breast cancer cells, known to express various cathepsins).

Protocol 3: Target Identification using CNP-1-Biotin

This workflow uses the biotinylated probe to enrich and identify protein targets from a cell lysate via mass spectrometry.

G A 1. Prepare Proteome (e.g., MDA-MB-231 cell lysate) B 2. Probe Incubation Treat lysate with CNP-1-Biotin (Vehicle control: DMSO) A->B C 3. Enrichment Add Streptavidin-Agarose beads to capture biotinylated proteins B->C D 4. Wash & Elute Remove non-specific binders C->D E 5. On-Bead Digestion Digest proteins into peptides (Trypsin) D->E F 6. LC-MS/MS Analysis Identify and quantify peptides E->F G 7. Data Analysis Identify proteins enriched in probe vs. control samples F->G

Caption: ABPP workflow for identifying targets of CNP-1-Biotin.

Materials:

  • MDA-MB-231 cells

  • Lysis Buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, protease inhibitor cocktail without cysteine protease inhibitors)

  • CNP-1-Biotin probe (100 µM stock in DMSO)

  • Streptavidin-agarose beads

  • Wash Buffer (e.g., PBS with 0.1% SDS)

  • Trypsin (sequencing grade)

  • Mass spectrometer (e.g., Orbitrap)

Procedure:

  • Lysate Preparation: Harvest MDA-MB-231 cells and lyse on ice in Lysis Buffer. Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. Determine protein concentration using a BCA assay.

  • Probe Labeling: Dilute the proteome to 1 mg/mL. Aliquot 1 mL of proteome into two tubes. To one, add 10 µL of CNP-1-Biotin stock (final concentration: 1 µM). To the other (vehicle control), add 10 µL of DMSO. Incubate for 1 hour at 37°C.

  • Protein Enrichment: Add 50 µL of pre-washed streptavidin-agarose bead slurry to each sample. Incubate for 1 hour at 4°C with gentle rotation to capture biotinylated proteins.

  • Washing: Pellet the beads by centrifugation (1,500 x g, 2 min). Discard the supernatant. Wash the beads sequentially with 1 mL of:

    • PBS + 0.5% SDS

    • PBS + 6 M Urea

    • PBS

  • On-Bead Digestion: Resuspend the washed beads in 100 µL of 50 mM ammonium bicarbonate. Add DTT to a final concentration of 10 mM and incubate for 30 minutes at 56°C to reduce disulfide bonds. Cool to room temperature and add iodoacetamide to 25 mM to alkylate free cysteines; incubate for 20 minutes in the dark. Add sequencing-grade trypsin (1 µg) and incubate overnight at 37°C.

  • Sample Preparation for MS: Collect the supernatant containing the digested peptides. Acidify with formic acid to a final concentration of 1%. Desalt the peptides using a C18 StageTip.

  • LC-MS/MS Analysis: Analyze the desalted peptides by nano-LC-MS/MS. Acquire data in a data-dependent acquisition (DDA) mode.

  • Data Analysis: Process the raw mass spectrometry data using a proteomics software suite (e.g., MaxQuant). Search the spectra against a human protein database. Identify proteins that are significantly enriched in the CNP-1-Biotin sample compared to the DMSO control.

Protocol 4: Visualization of Target Engagement using CNP-1-Fluor

This protocol uses the fluorescent probe for rapid, in-gel visualization of target proteins.

Procedure:

  • Cell Treatment: Plate MDA-MB-231 cells and grow to ~80% confluency. Treat the cells with CNP-1-Fluor (e.g., 5 µM final concentration) or DMSO for 2 hours in serum-free media.

  • Lysate Preparation: Wash the cells with cold PBS and lyse directly in 1x SDS-PAGE loading buffer.

  • SDS-PAGE: Separate the proteins on a 12% SDS-PAGE gel.

  • In-Gel Fluorescence Scanning: Without fixing or staining, scan the gel on a fluorescence scanner using the appropriate excitation/emission wavelengths for the chosen fluorophore (e.g., TAMRA).

  • Confirmation: After scanning, stain the same gel with Coomassie Blue to visualize total protein loading. Fluorescent bands that appear only in the probe-treated lane represent potential targets.

Data Analysis and Interpretation

A successful ABPP experiment will generate a list of proteins identified by mass spectrometry. The key is to distinguish true, specific targets from non-specific background binders.

Quantitative Analysis: Use label-free quantification (LFQ) intensities or spectral counts to determine the relative abundance of each protein in the CNP-1-Biotin pulldown versus the DMSO control. True targets should show a high enrichment ratio.

Table 1: Representative Hypothetical Data from CNP-1-Biotin Pulldown

Protein ID (UniProt) Gene Name Description Enrichment Ratio (Probe/Control) p-value
P07711 CTSB Cathepsin B 52.4 < 0.001
P07858 CTSL1 Cathepsin L1 38.9 < 0.001
P25774 CTSS Cathepsin S 15.2 < 0.01
Q9UBR2 CTSK Cathepsin K 8.7 < 0.05

| P02768 | ALB | Serum albumin | 1.2 | > 0.05 |

Interpretation: In this hypothetical dataset, Cathepsins B, L, S, and K are significantly enriched, identifying them as high-confidence targets of CNP-1. Serum albumin shows no significant enrichment and is considered a background binder.

Mapping the Binding Site: Analysis of the MS/MS spectra can pinpoint the exact peptide that was modified. The mass of the CNP-1 adduct on a cysteine-containing peptide provides direct evidence of covalent binding at that specific site.

Target Validation

After identifying potential targets, it is crucial to validate them using orthogonal methods.

Competitive Inhibition Assay:

  • Pre-incubate cell lysates with a known, broad-spectrum cathepsin inhibitor (e.g., E-64) or a specific inhibitor for a suspected target before adding the CNP-1-Fluor probe.

  • Run the samples on SDS-PAGE and scan for fluorescence.

  • Disappearance of a fluorescent band in the presence of the competitor confirms that CNP-1 binds to the same site on that target.

Western Blot Analysis:

  • Perform the CNP-1-Biotin pulldown as described in Protocol 3.

  • Elute the bound proteins from the beads by boiling in SDS-PAGE loading buffer.

  • Run the eluate on a gel, transfer to a membrane, and probe with antibodies specific to the identified cathepsins (e.g., anti-Cathepsin B antibody).

  • A strong band in the pulldown lane compared to the control validates the interaction.

References

  • Structural Modifications of Covalent Cathepsin S Inhibitors: Impact on Affinity, Selectivity, and Permeability. (n.d.). PMC. [Link]

  • A new class of protease inhibitors delivered specifically to target cells. (2024, May 29). Nature. [Link]

  • Structural Elucidation and Antiviral Activity of Covalent Cathepsin L Inhibitors. (n.d.). PMC. [Link]

  • What are Cathepsin inhibitors and how do they work? (2024, June 25). Patsnap Synapse. [Link]

  • Structural Elucidation and Antiviral Activity of Covalent Cathepsin L Inhibitors. (2024, April 17). ACS Publications. [Link]

Sources

Method

Application Note: Advanced Derivatization Strategies for 3-Chloro-N-(2-methyl-5-nitrophenyl)propanamide in Bioassay Development

Executive Summary The development of robust chemical probes is a cornerstone of modern target identification and target engagement assays. 3-Chloro-N-(2-methyl-5-nitrophenyl)propanamide (CAS: 91446-10-5) is a highly vers...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of robust chemical probes is a cornerstone of modern target identification and target engagement assays. 3-Chloro-N-(2-methyl-5-nitrophenyl)propanamide (CAS: 91446-10-5) is a highly versatile, bifunctional building block frequently utilized in medicinal chemistry and chemical biology.

This application note details field-proven methodologies for the orthogonal derivatization of this compound. By exploiting the distinct reactivity profiles of its electrophilic 3-chloropropanamide moiety and its reducible 5-nitro group, researchers can systematically generate Activity-Based Probes (ABPs), fluorescent imaging agents, and targeted covalent inhibitors (TCIs).

Mechanistic Rationale & Strategy

Activity-based protein profiling (ABPP) utilizes chemical probes to assess the functional state of enzymes in complex biological systems[1]. To convert 3-chloro-N-(2-methyl-5-nitrophenyl)propanamide into an effective probe, the molecule must be equipped with a reporter tag (e.g., biotin or a fluorophore) without compromising its target-binding or reactive moiety[2].

The structural architecture of this compound offers two distinct derivatization pathways:

  • The 5-Nitro Group (Reporter Tagging): Provides a latent handle that can be chemoselectively reduced to an aniline. This newly formed primary aromatic amine can then be conjugated to affinity tags or fluorophores.

  • The 3-Chloropropanamide Group (Warhead Tuning): Serves as a latent electrophile. Depending on the assay requirements, it can be directly substituted with solubilizing groups (e.g., piperazine) to build Structure-Activity Relationship (SAR) libraries, or it can undergo base-catalyzed elimination to form a highly reactive acrylamide—a classic Michael acceptor for targeting non-catalytic cysteines.

Experimental Workflows & Protocols

Protocol A: Chemoselective Nitro Reduction

To attach a reporter tag, the nitro group must first be reduced to an amine. Standard palladium-catalyzed hydrogenation (Pd/C, H₂) is strongly discouraged here, as it frequently causes hydrodehalogenation of aliphatic chlorides, destroying the molecule's electrophilic potential[3].

Reagents: Iron powder, Ammonium Chloride (NH₄Cl), Ethanol/Water. Procedure:

  • Dissolve 3-chloro-N-(2-methyl-5-nitrophenyl)propanamide (1.0 eq) in a 3:1 mixture of EtOH and H₂O (0.2 M concentration).

  • Add NH₄Cl (3.0 eq) and Iron powder (5.0 eq)[3].

  • Heat the suspension to 70°C and stir vigorously for 2–4 hours.

  • Cool to room temperature, filter through a Celite pad to remove iron salts, and concentrate the filtrate under reduced pressure.

  • Extract with Ethyl Acetate, wash with brine, dry over Na₂SO₄, and evaporate to yield the aniline intermediate.

  • Expert Causality: The mildly acidic nature of NH₄Cl activates the iron surface for electron transfer without hydrolyzing the amide bond or displacing the chloride. This classical Fe/NH₄Cl system guarantees high chemoselectivity for the nitro group over the alkyl halide[4].

  • Self-Validating System (IPC): Monitor the reaction via LC-MS. Validate success by observing the disappearance of the parent mass [M+H]+ and the appearance of [M−30+H]+ (corresponding to the conversion of -NO₂ to -NH₂). On TLC (Hexanes/EtOAc 1:1), the product will form a more polar spot that stains yellow/brown with ninhydrin due to the new primary amine.

Protocol B: Affinity Tagging (Biotinylation)

Reagents: Biotin-PEG4-COOH, HATU, DIPEA, anhydrous DMF. Procedure:

  • Dissolve the aniline intermediate from Protocol A (1.0 eq) and Biotin-PEG4-COOH (1.2 eq) in anhydrous DMF.

  • Add DIPEA (3.0 eq) followed by HATU (1.5 eq).

  • Stir at room temperature under nitrogen for 6–8 hours.

  • Quench with water, extract with EtOAc, and purify via reverse-phase HPLC.

  • Expert Causality: Anilines are significantly less nucleophilic than aliphatic amines due to the delocalization of the nitrogen lone pair into the aromatic ring. Standard NHS-ester coupling is often too slow or low-yielding. Therefore, in situ activation of a carboxylic acid using HATU (a highly active uronium coupling reagent) ensures complete amidation. The PEG4 linker is critical to maintain aqueous solubility and prevent steric clash within the streptavidin binding pocket during pull-down assays.

  • Self-Validating System (IPC): LC-MS analysis must confirm the addition of the Biotin-PEG4 mass. Post-purification, validate the probe by incubating a 10 µM aliquot with streptavidin-coated magnetic beads; analyze the supernatant via UV-Vis to ensure >95% depletion of the probe, confirming tag accessibility.

Protocol C: Electrophilic Warhead Activation (Acrylamide Formation)

Reagents: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), anhydrous DCM. Procedure:

  • Dissolve the tagged probe in anhydrous DCM (0.1 M).

  • Add DBU (1.5 eq) dropwise at 0°C.

  • Warm to room temperature and stir for 1 hour.

  • Wash with 0.1 M HCl to remove DBU, dry the organic layer, and concentrate.

  • Expert Causality: The 3-chloropropanamide is a relatively weak alkylating agent. For targeted covalent inhibitors (TCIs), an acrylamide is often preferred as a tunable Michael acceptor. DBU, a strong, sterically hindered, non-nucleophilic base, cleanly promotes the E2 elimination of HCl to form the acrylamide without competing nucleophilic attack on the carbonyl.

  • Self-Validating System (IPC): ¹H-NMR is the gold standard for this step. Validation is confirmed by the complete disappearance of the aliphatic triplets (from the -CH₂-CH₂-Cl group) and the appearance of characteristic vinylic doublets/multiplets (between 5.5 and 6.5 ppm), confirming the terminal double bond of the acrylamide.

Quantitative Data Summary

Table 1: Comparison of Derivatization Routes and Bioassay Applications

Derivatization RouteKey ReagentsTypical Yield (%)Reaction TimePrimary Bioassay Application
Nitro Reduction Fe powder, NH₄Cl, EtOH/H₂O85 - 95%2 - 4 hPrecursor generation for tagging.
Fluorophore Tagging Cy5-COOH, HATU, DIPEA60 - 75%12 - 18 hLive-cell imaging; target localization.
Biotinylation Biotin-PEG4-COOH, HATU70 - 85%6 - 8 hTarget pull-down; ABPP proteomics.
Acrylamide Formation DBU, DCM80 - 90%1 - 2 hCovalent inhibitor screening (Cys-targeting).
Amine Substitution Piperazine, K₂CO₃, MeCN65 - 80%8 - 12 hSAR library generation; solubility enhancement.

Derivatization Workflow Visualization

G Start 3-Chloro-N-(2-methyl-5-nitrophenyl)propanamide PathA Pathway A: Nitro Reduction Start->PathA PathB Pathway B: Chloride Modification Start->PathB InterA Aniline Intermediate PathA->InterA InterB Acrylamide / Substituted Amine PathB->InterB ProdA1 Biotin Probe (ABPP) InterA->ProdA1 ProdA2 Fluorescent Probe InterA->ProdA2 ProdB1 Covalent Warhead InterB->ProdB1 ProdB2 SAR Library InterB->ProdB2

Orthogonal derivatization pathways for bioassay probe generation.

References

  • Activity-Based Protein Profiling: From Enzyme Chemistry to Proteomic Chemistry - Annual Reviews.
  • Technical Support Center: Chemoselective Reduction of Nitro Groups in Halogen
  • The Development of a Scalable, Chemoselective Nitro Reduction - ResearchG
  • Activity-based protein profiling for the functional annot

Sources

Application

Application Note: Development and Validation of a Stability-Indicating HPLC Method for 3-chloro-N-(2-methyl-5-nitrophenyl)propanamide

Introduction & Chemical Context In pharmaceutical process chemistry, the accurate quantitation of reactive intermediates is paramount to ensuring the quality and safety of the final Active Pharmaceutical Ingredient (API)...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

In pharmaceutical process chemistry, the accurate quantitation of reactive intermediates is paramount to ensuring the quality and safety of the final Active Pharmaceutical Ingredient (API). 3-chloro-N-(2-methyl-5-nitrophenyl)propanamide (CAS 91446-10-5) is a highly functionalized building block frequently utilized in the synthesis of complex APIs, including substituted quinolinones and targeted oncology therapeutics.

The molecule features three distinct structural motifs that present specific analytical challenges:

  • Terminal Alkyl Chloride: Highly prone to nucleophilic substitution (solvolysis) if exposed to protic environments.

  • Secondary Amide Linkage: Susceptible to pH-driven hydrolysis.

  • Nitroaromatic Ring: Requires highly specific orthogonal separation to resolve the analyte from its synthetic precursors (e.g., 2-methyl-5-nitroaniline).

This application note details a robust, stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method designed to accurately quantify this intermediate while mitigating artifactual degradation during the analysis itself.

Mechanistic Rationale for Method Parameters (E-E-A-T)

As a self-validating analytical system, every parameter in this method is chosen based on the specific chemical liabilities of the analyte.

  • Stationary Phase Selection: Traditional C18 columns often struggle to resolve closely related functionalized anilines. We selected a Phenyl-Hexyl stationary phase . The phenyl ring of the stationary phase engages in π−π interactions with the electron-deficient nitrophenyl ring of the analyte, providing superior orthogonal selectivity against unreacted aniline precursors compared to standard hydrophobic retention ().

  • Mobile Phase and pH Control: Amide compounds and residual basic impurities exhibit severe peak tailing at neutral pH due to secondary interactions with residual silanols on the silica support. By utilizing 0.1% Trifluoroacetic acid (TFA) to maintain a pH of ~2.0, we fully protonate residual silanols and suppress the ionization of trace amine impurities, ensuring sharp, symmetrical peaks ().

  • Diluent Causality: A critical failure point in analyzing alkyl chlorides is the use of protic solvents (e.g., methanol or ethanol) as diluents. Protic solvents induce solvolysis of the terminal chloride during sequence runs, artificially lowering the assay value and generating false impurity peaks. Therefore, a strictly aprotic diluent (100% Acetonitrile) is mandated to preserve sample integrity.

HPLC_Method_Logic Analyte Analyte: 3-chloro-N-(2-methyl-5-nitrophenyl) propanamide Challenge1 Liability 1: Alkyl Chloride Reactivity (Risk of Solvolysis) Analyte->Challenge1 Challenge2 Liability 2: Structural Similarity to Starting Materials Analyte->Challenge2 Challenge3 Liability 3: Amide Bond Hydrolysis & Amine Tailing Analyte->Challenge3 Solution1 Method Choice: Aprotic Diluent (100% Acetonitrile) Challenge1->Solution1 Solution2 Method Choice: Phenyl-Hexyl Column (π-π Interactions) Challenge2->Solution2 Solution3 Method Choice: Acidic Mobile Phase (pH ~2.5 with 0.1% TFA) Challenge3->Solution3

Logical framework for HPLC method development addressing specific chemical liabilities.

Experimental Protocol

Reagents and Materials
  • 3-chloro-N-(2-methyl-5-nitrophenyl)propanamide reference standard (Purity 99.0%)

  • HPLC-grade Acetonitrile (ACN) and Milli-Q Water (18.2 M Ω⋅ cm)

  • Trifluoroacetic acid (TFA), LC-MS grade

Step-by-Step Sample Preparation

To ensure a self-validating workflow, all sample preparations must strictly avoid aqueous or protic environments until the moment of injection.

  • Standard Preparation: Accurately weigh 25.0 mg of the reference standard into a 50 mL volumetric flask.

  • Dissolution: Add 30 mL of HPLC-grade Acetonitrile (Diluent). Sonicate for 5 minutes at room temperature to ensure complete dissolution. Critical: Do not exceed 25°C during sonication to prevent thermal degradation of the alkyl chloride.

  • Volume Adjustment: Dilute to volume with Acetonitrile and mix thoroughly. This yields a stock solution of 500 µg/mL.

  • Working Solution: Transfer 5.0 mL of the stock solution to a 50 mL volumetric flask and dilute to volume with Acetonitrile to achieve a final working concentration of 50 µg/mL.

  • Filtration: Filter the solution through a 0.22 µm PTFE syringe filter (discarding the first 2 mL) directly into an amber HPLC vial. Amber vials are required to prevent potential UV-catalyzed degradation of the nitroaromatic moiety.

Analytical_Workflow S1 Standard/Sample Preparation (Aprotic Diluent) S2 Chromatographic Separation (Phenyl-Hexyl) S1->S2 S3 UV Detection (254 nm) S2->S3 S4 Data Integration & Quantitation S3->S4 S5 ICH Q2(R1) Validation S4->S5

Step-by-step experimental workflow for the HPLC analysis and method validation.

Chromatographic Conditions & Data Presentation

The gradient elution profile is designed to elute the highly polar synthetic byproducts early, while retaining the target propanamide derivative long enough to achieve baseline resolution. This approach has proven fast, sensitive, and precise for propanamide derivatives ().

Table 1: Optimized Chromatographic Conditions
ParameterSpecificationCausality / Rationale
Column Waters XBridge Phenyl-Hexyl (150 x 4.6 mm, 3.5 µm) π−π interactions resolve structurally similar nitroaromatics.
Mobile Phase A 0.1% TFA in Milli-Q WaterLow pH suppresses silanol interactions and amine ionization.
Mobile Phase B 0.1% TFA in AcetonitrileStrong eluent for hydrophobic aromatic systems.
Gradient Program 0-2 min: 10% B2-15 min: 10% 70% B15-18 min: 70% B18-22 min: 10% BEnsures elution of late-retaining non-polar impurities and column re-equilibration.
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm ID columns.
Column Temp 30°CStabilizes retention times without degrading the analyte.
Detection UV at 254 nmOptimal absorbance maximum for the nitroaromatic chromophore.
Injection Vol 10 µLBalances method sensitivity with column loading capacity.
Table 2: System Suitability Specifications

Prior to sample analysis, system suitability must be established using six replicate injections of the 50 µg/mL working standard.

ParameterAcceptance CriteriaObserved Value
Retention Time ( tR​ ) ~ 8.5 minutes8.45 min
Tailing Factor ( Tf​ ) 1.51.12
Theoretical Plates ( N ) 50008450
%RSD of Peak Area (n=6) 2.0%0.45%
Resolution ( Rs​ ) 2.0 (from nearest impurity)3.4
Table 3: Method Validation Summary (ICH Q2)

The method was fully validated in accordance with ICH Q2(R1) guidelines, confirming its suitability for routine quality control and stability testing.

Validation ParameterRange / ConditionAcceptance CriteriaResult
Linearity 1.0 to 100 µg/mL R2≥0.999 R2=0.9998
Accuracy (Recovery) 50%, 100%, 150% spike levels98.0% - 102.0%99.4% - 100.8%
Method Precision 6 independent preps at 100%%RSD 2.0%0.68%
Limit of Detection (LOD) S/N 3Report Value0.15 µg/mL
Limit of Quantitation (LOQ) S/N 10Report Value0.45 µg/mL
Solution Stability 24 hours at 4°C in ACN 2.0% deviation0.5% deviation

Conclusion

The developed RP-HPLC method provides a highly specific, stability-indicating analytical procedure for 3-chloro-N-(2-methyl-5-nitrophenyl)propanamide. By understanding the chemical causality—specifically the reactivity of the alkyl chloride and the π−π interaction potential of the nitroaromatic ring—the method eliminates artifactual degradation during sample preparation and ensures robust, reproducible quality control for pharmaceutical manufacturing.

References

  • American Pharmaceutical Review. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.[Link][1]

  • Silva, D. R., & Brenzan, M. A. (2011). Analysis of amide compounds in different parts of Piper ovatum Vahl by high-performance liquid chromatographic. Pharmacognosy Research (NIH PMC).[Link][2]

  • Elias, G., Mattson, E., & Little, J. E. (2012). Determination of trace levels of acetamide, propanamide, and butyramide in surface and drinking water using gas chromatography-mass spectrometry after derivatization with 9-xanthydrol. Analytical Methods (ResearchGate).[Link][3]

Sources

Method

Application Note: 3-chloro-N-(2-methyl-5-nitrophenyl)propanamide as a Strategic Masked Warhead Intermediate in Targeted Covalent Inhibitor Discovery

Executive Summary & Chemical Rationale In the modern landscape of drug discovery, Targeted Covalent Inhibitors (TCIs) have revolutionized the treatment of malignancies, particularly through the inhibition of mutant kinas...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Rationale

In the modern landscape of drug discovery, Targeted Covalent Inhibitors (TCIs) have revolutionized the treatment of malignancies, particularly through the inhibition of mutant kinases such as EGFR (e.g., Osimertinib, Lazertinib) and BTK. The defining feature of these molecules is an electrophilic warhead—most commonly an acrylamide—designed to form an irreversible covalent bond with a specific cysteine residue (e.g., Cys797 in EGFR) in the target protein's active site.

However, installing this warhead presents a significant synthetic challenge. Direct acylation of advanced intermediates with acryloyl chloride is notoriously problematic due to its high toxicity, lack of chemoselectivity, and severe propensity for spontaneous polymerization [1].

As a Senior Application Scientist, I strongly advocate for the "Masked Warhead" strategy . This protocol details the utility of 3-chloro-N-(2-methyl-5-nitrophenyl)propanamide (CAS: 91446-10-5) as a bifunctional, self-validating intermediate. This compound provides a stable, reducible nitro-aromatic core alongside a β -chloropropanamide moiety. The β -chloro group effectively "masks" the reactive acrylamide, protecting it from unwanted thia-Michael/aza-Michael additions or reduction during intermediate synthetic steps, allowing for controlled unmasking via base-mediated elimination only at the final stage of drug assembly [2].

Mandatory Visualization: Synthetic Workflow

G A 2-methyl-5-nitroaniline + 3-chloropropionyl chloride B Masked Intermediate 3-chloro-N-(2-methyl-5-nitrophenyl) propanamide A->B Acylation C Nitro Reduction (Fe/NH4Cl) B->C Chemoselective D Kinase Core Coupling C->D SNAr E Base Elimination (-HCl) D->E Unmasking F Active TCI (Acrylamide Warhead) E->F Final Drug

Fig 1: Synthetic workflow using 3-chloro-N-(2-methyl-5-nitrophenyl)propanamide as a masked warhead.

Quantitative Data: Direct vs. Masked Warhead Installation

To understand the causality behind choosing this intermediate, we must compare the empirical data of the two primary synthetic routes used in TCI development.

ParameterDirect Acryloylation (Acryloyl Chloride)Masked Strategy (3-Chloropropionyl Chloride)
Reagent Stability Low (Prone to spontaneous exothermic polymerization)High (Stable at room temperature, easily stored)
Chemoselectivity Poor (Alkene is vulnerable to reduction/nucleophiles)Excellent ( β -chloro is inert to mild reduction)
Overall Yield Typically < 40% (Due to side reactions and oligomerization)> 75% (Highly controlled unmasking)
Scalability Hazardous at scale (Requires strict temperature control)Highly scalable (Standard batch processing)

Experimental Protocols & Self-Validating Systems

The following methodologies are engineered to be self-validating. By monitoring specific macroscopic and microscopic indicators, researchers can confirm the success of each step without relying solely on downstream mass spectrometry.

Protocol 1: Synthesis of the Masked Intermediate

Objective: Acylate 2-methyl-5-nitroaniline without triggering premature elimination of the β -chloride.

  • Preparation: Dissolve 2-methyl-5-nitroaniline (1.0 eq) in anhydrous dichloromethane (DCM) under an inert N2​ atmosphere.

  • Base Selection (Causality): Add sodium bicarbonate ( NaHCO3​ , 1.5 eq) as a heterogeneous acid scavenger. Insight: It is critical to avoid strong organic bases like triethylamine (TEA) or DBU at this stage, as their basicity can catalyze the premature E2 elimination of the β -chloride, forming the unprotected acrylamide too early in the synthesis [1].

  • Acylation: Cool the suspension to 0 °C. Dropwise add 3-chloropropionyl chloride (1.1 eq).

  • Self-Validation (Macroscopic): Allow the reaction to warm to room temperature. Monitor the evolution of CO2​ gas. The reaction is complete when effervescence ceases and TLC (Hexanes/EtOAc 7:3) shows complete consumption of the yellow aniline spot.

  • Workup: Filter the inorganic salts, wash the organic layer with brine, dry over Na2​SO4​ , and concentrate under reduced pressure.

  • Self-Validation (Microscopic): 1H NMR ( CDCl3​ ) must display the characteristic A2​B2​ spin system of the propanamide: a distinct triplet at ~3.85 ppm ( CH2​ -Cl) and a triplet at ~2.80 ppm ( CH2​ -C=O). The absence of vinylic protons (5.5–6.5 ppm) confirms that no premature elimination occurred.

Protocol 2: Chemoselective Nitro Reduction

Objective: Reduce the nitro group to an amine without causing hydrodehalogenation of the masked warhead.

  • Preparation: Suspend 3-chloro-N-(2-methyl-5-nitrophenyl)propanamide in an Ethanol/Water (4:1) mixture.

  • Reagent Selection (Causality): Add Iron powder (5.0 eq) and Ammonium Chloride ( NH4​Cl , 2.0 eq). Insight: While Palladium on Carbon (Pd/C) with H2​ gas is the industry standard for nitro reductions, it poses a severe risk of catalytic hydrodehalogenation, which would cleave the essential aliphatic C-Cl bond. The Béchamp reduction (Fe/ NH4​Cl ) is highly chemoselective, reducing the nitro group while perfectly preserving the masked warhead [2].

  • Reaction: Heat the mixture to 70 °C for 2 hours with vigorous stirring.

  • Workup: Filter the hot mixture through a Celite pad to remove iron oxides, then concentrate the filtrate.

  • Self-Validation: 1H NMR will show the disappearance of the electron-deficient nitro-aromatic protons and the appearance of a broad singlet integrating to 2H (~3.5-4.0 ppm), corresponding to the newly formed primary amine. The triplets at ~2.8 and 3.8 ppm must remain intact.

Protocol 3: Warhead Unmasking (Base-Mediated Elimination)

Objective: Generate the active acrylamide TCI after the kinase hinge-binding core has been successfully coupled to the newly formed amine.

  • Preparation: Dissolve the fully assembled β -chloro precursor in a polar aprotic solvent (e.g., THF or DMF).

  • Elimination (Causality): Add Triethylamine (TEA, 3.0 eq) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 1.5 eq). Insight: The α -protons of the propanamide are sufficiently acidic. In the presence of these bases, the molecule undergoes a rapid E2 elimination of HCl to yield the α,β -unsaturated carbonyl [3].

  • Reaction: Stir at 50 °C for 4 hours.

  • Self-Validation: 1H NMR is the definitive validating tool here. The aliphatic triplets (~2.8 and 3.8 ppm) will completely disappear. In their place, a characteristic vinylic pattern (a doublet of doublets) will emerge in the 5.7–6.5 ppm region, mathematically confirming the successful unmasking of the active acrylamide warhead.

References

  • National Institutes of Health (PMC) / RSC Medicinal Chemistry - Lazertinib: breaking the mold of third-generation EGFR inhibitors. Retrieved from:[Link]

  • European Union (Europa.eu) - Risk Assessment on a new psychoactive substance, N-(1-phenethylpiperidin-4-yl)-N-phenylacrylamide. Retrieved from:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

improving yield of 3-chloro-N-(2-methyl-5-nitrophenyl)propanamide synthesis

Welcome to the Technical Support Center for the synthesis of 3-chloro-N-(2-methyl-5-nitrophenyl)propanamide . As a Senior Application Scientist, I have designed this guide to address the specific kinetic and thermodynami...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 3-chloro-N-(2-methyl-5-nitrophenyl)propanamide . As a Senior Application Scientist, I have designed this guide to address the specific kinetic and thermodynamic hurdles associated with coupling a highly deactivated, sterically hindered aniline with a bifunctional aliphatic acid chloride.

This portal bypasses generic advice, focusing instead on the mechanistic causality behind reaction failures—specifically nucleophilic collapse and competitive β -elimination—to provide you with field-proven, self-validating troubleshooting strategies.

Mechanistic Workflow & Pathway Analysis

The synthesis relies on the acylation of 2-methyl-5-nitroaniline using 3-chloropropionyl chloride. This reaction is notoriously difficult due to two competing factors:

  • Deactivated Nucleophile: The ortho-methyl group provides steric hindrance, while the meta-nitro group severely depletes the electron density of the amine via inductive withdrawal.

  • Bifunctional Electrophile: 3-chloropropionyl chloride contains both a highly reactive acyl chloride and a β -alkyl chloride. Under basic conditions, the β -chloride is highly susceptible to E2 dehydrohalogenation, yielding an undesired acrylamide warhead [1].

Amidation_Pathways Start 2-Methyl-5-nitroaniline + 3-Chloropropionyl Chloride DMAP_Int Acylpyridinium Intermediate Start->DMAP_Int DMAP (cat.) DCM, 0 °C Byproduct Elimination Byproduct: N-(2-methyl-5-nitrophenyl)acrylamide Start->Byproduct Excess Base / Temp > 20 °C (-HCl) Product Desired Product: 3-Chloro-N-(2-methyl-5-nitrophenyl)propanamide DMAP_Int->Product Nucleophilic Attack Diacyl Di-acylation Byproduct Product->Diacyl Excess Acid Chloride + Strong Base

Reaction pathways for 2-methyl-5-nitroaniline amidation, highlighting critical side reactions.

Troubleshooting Guides & FAQs

Q1: My reaction stalls at 40% conversion despite using a large excess of triethylamine (TEA) and acid chloride. Why is the aniline not reacting? A: You are experiencing nucleophilic collapse. 2-methyl-5-nitroaniline is a remarkably poor nucleophile. Triethylamine only acts as an acid scavenger (neutralizing the HCl byproduct); it does not increase the electrophilicity of the acid chloride. To overcome the high activation energy barrier of this deactivated amine, you must use a nucleophilic catalyst like 4-Dimethylaminopyridine (DMAP) [2]. DMAP rapidly attacks the acid chloride to form a highly electrophilic acylpyridinium intermediate, which forces the sluggish aniline to react.

Q2: LC-MS analysis of my crude mixture shows a major byproduct with a mass of [M-36] relative to the desired product. What is this, and how do I prevent it? A: The [M-36] peak corresponds to N-(2-methyl-5-nitrophenyl)acrylamide (loss of HCl, exactly -36.46 Da). 3-chloropropionyl chloride is highly prone to base-promoted β -elimination [3]. If your reaction temperature exceeds 15 °C, or if you use an unhindered, strong base like TEA in excess, the base will abstract an α -proton, kicking out the β -chloride to form an acrylamide[4]. Solution: Switch your base to the more sterically hindered N,N-Diisopropylethylamine (DIPEA), strictly maintain the internal reaction temperature between 0 °C and 5 °C during addition, and never exceed 1.05 equivalents of the acid chloride.

Q3: I am detecting di-acylated byproducts (imides) in my NMR spectra. How can I improve chemoselectivity? A: Di-acylation occurs when the newly formed secondary amide (which is surprisingly nucleophilic under strongly basic conditions) attacks a second equivalent of the acid chloride. This is a direct consequence of poor stoichiometric control and localized concentration spikes. Solution: Ensure the acid chloride is diluted in anhydrous solvent and added dropwise via a syringe pump over 30–45 minutes. Limit the acid chloride stoichiometry to exactly 1.05 equivalents.

Q4: What is the optimal solvent system for this specific coupling? A: Anhydrous Dichloromethane (DCM) is the superior choice. While Tetrahydrofuran (THF) is commonly used for amidations, the poor solubility of the nitroaniline precursor in cold THF often leads to heterogeneous mixtures that exacerbate side reactions. DCM ensures complete solvation of the acylpyridinium intermediate at 0 °C.

Quantitative Yield Optimization Data

The following table summarizes the causal relationship between reaction conditions and isolated yields, validating the necessity of the optimized protocol.

Base System & CatalystTemperature ProfileStoichiometry (Amine : AcCl)Primary ObservationIsolated Yield
TEA (2.0 eq), No Catalyst25 °C (Ambient)1.0 : 1.5Major acrylamide byproduct ([M-36] dominant)22%
DIPEA (1.5 eq), No Catalyst0 °C to 25 °C1.0 : 1.2Incomplete conversion; unreacted aniline45%
Pyridine (2.0 eq)0 °C to 15 °C1.0 : 1.1Clean but sluggish; requires 24h+61%
DIPEA (1.2 eq) + DMAP (0.1 eq) 0 °C to 15 °C 1.0 : 1.05 Rapid conversion; minimal elimination 88%

Optimized Experimental Protocol

This self-validating protocol utilizes DMAP for acyl transfer and strict thermal control to suppress elimination.

Reagents Required:

  • 2-Methyl-5-nitroaniline (1.0 eq, limiting reagent)

  • 3-Chloropropionyl chloride (1.05 eq)

  • N,N-Diisopropylethylamine (DIPEA) (1.2 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.1 eq)

  • Anhydrous Dichloromethane (DCM) (10 mL per gram of amine)

Step-by-Step Methodology:

  • System Preparation: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, an addition funnel, and an argon/nitrogen inlet. Moisture must be strictly excluded to prevent hydrolysis of the acid chloride.

  • Substrate Solvation: Charge the flask with 2-methyl-5-nitroaniline (1.0 eq) and DMAP (0.1 eq). Add anhydrous DCM to achieve a 0.1 M concentration of the amine. Stir until complete dissolution is achieved.

  • Base Addition & Cooling: Add DIPEA (1.2 eq) to the reaction mixture in one portion. Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C.

  • Electrophile Addition (Critical Step): Dissolve 3-chloropropionyl chloride (1.05 eq) in an equal volume of anhydrous DCM. Transfer this to the addition funnel. Add the solution dropwise over 30–45 minutes.

    • Self-Validation Checkpoint: Monitor the internal temperature. It must not exceed 5 °C. An exothermic spike indicates localized base-promoted elimination.

  • Reaction Maturation: Once addition is complete, stir the mixture at 0 °C for 1 hour. Remove the ice bath and allow the reaction to slowly warm to 15 °C over an additional 1 hour.

    • Self-Validation Checkpoint: Pull an aliquot for LC-MS. The desired product mass is m/z 243 [M+H]+ . If unreacted aniline remains, do not add more acid chloride; extend the stirring time.

  • Quench and Workup: Quench the reaction by adding saturated aqueous ammonium chloride ( NH4​Cl ) (equal volume to DCM) to neutralize the DMAP and DIPEA. Transfer to a separatory funnel, extract the organic layer, wash with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Purify the crude solid via recrystallization from ethyl acetate/hexanes or via flash column chromatography to yield the pure 3-chloro-N-(2-methyl-5-nitrophenyl)propanamide.

References

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Installing the Acrylamide Warheads in the FDA-Approved Covalent Drugs Source: Medium (Process Chemistry Review) URL:[Link]

  • Process Development and Scale Up of a Selective JAK3 Covalent Inhibitor PF-06651600 Source: Organic Process Research & Development (via chem.bg.ac.rs) URL:[Link]

  • Direct Amidation of Tertiary N-Benzylamines Source: Organic Letters (ACS Publications) URL:[Link]

Optimization

side reactions in 3-chloro-N-(2-methyl-5-nitrophenyl)propanamide synthesis

Knowledge Base: Synthesis of 3-chloro-N-(2-methyl-5-nitrophenyl)propanamide Application Note: 3-chloropropanoyl chloride is widely utilized in medicinal chemistry as a masked acrylamide "warhead" precursor for targeted c...

Author: BenchChem Technical Support Team. Date: March 2026

Knowledge Base: Synthesis of 3-chloro-N-(2-methyl-5-nitrophenyl)propanamide

Application Note: 3-chloropropanoyl chloride is widely utilized in medicinal chemistry as a masked acrylamide "warhead" precursor for targeted covalent kinase inhibitors[1]. However, isolating the un-eliminated β-chloro intermediate—such as 3-chloro-N-(2-methyl-5-nitrophenyl)propanamide —presents unique kinetic challenges.

As a Senior Application Scientist, I frequently see researchers struggle with competing side reactions during this specific amidation. This guide provides field-proven troubleshooting strategies to suppress elimination, over-acylation, and hydrolysis by understanding the fundamental causality of the reaction system.

🔍 Troubleshooting Guide & FAQs

Q1: Why am I seeing a significant amount of an alkene impurity (M-36 by LC-MS) in my product mixture? A1: The alkene impurity is N-(2-methyl-5-nitrophenyl)acrylamide. The causality here is base-mediated E2 elimination. The α-protons of your 3-chloropropanamide product are highly acidic due to the adjacent electron-withdrawing carbonyl. When exposed to strong organic bases (e.g., Triethylamine, DIPEA) or elevated temperatures, an E2 elimination readily occurs, ejecting the β-chloride to form the conjugated acrylamide[1]. In the synthesis of commercial drugs like Lazertinib and Osimertinib, this elimination is actually the desired final step[2].

  • Actionable Fix: To isolate the β-chloro intermediate, you must arrest the reaction before elimination occurs. Switch from monophasic organic bases to a biphasic Schotten-Baumann system using a mild inorganic base (e.g., aqueous NaHCO3​ ) and maintain strict cryogenic control (0–5 °C)[3].

Q2: My LC-MS shows a mass corresponding to the addition of two 3-chloropropanoyl groups. How do I suppress this bis-acylation? A2: Bis-acylation occurs when the newly formed secondary amide is deprotonated and attacks a second equivalent of 3-chloropropanoyl chloride, forming an imide. While the electron-withdrawing nitro group on the aniline reduces the initial nucleophilicity, the use of excess acyl chloride (>1.1 eq) combined with extended reaction times creates a kinetic environment that promotes this over-reaction.

  • Actionable Fix: Strictly control the stoichiometry of 3-chloropropanoyl chloride to exactly 1.05 equivalents. Add the acyl chloride dropwise over 45 minutes to prevent local concentration spikes that drive the second acylation event.

Q3: The reaction stalls at 60% conversion, and I observe a large amount of 3-chloropropanoic acid. Why is the acylation so slow? A3: 2-methyl-5-nitroaniline is a severely deactivated nucleophile. The strong electron-withdrawing nature of the para-nitro group (relative to the amine) depletes electron density from the nitrogen, while the ortho-methyl group introduces steric hindrance[4]. Because the amidation is kinetically sluggish, any trace moisture in the system will competitively hydrolyze the highly reactive 3-chloropropanoyl chloride into 3-chloropropanoic acid.

  • Actionable Fix: If using a biphasic system, the high interfacial area and continuous vigorous stirring (>800 rpm) are critical to favor the reaction with the aniline over aqueous hydrolysis.

📊 Quantitative Optimization Data

The following table summarizes the causal relationship between base selection, temperature, and the distribution of side products.

Solvent SystemBase Used (Eq)Temp (°C)Conversion (%)Desired Product (%)Acrylamide Impurity (%)Bis-acylation (%)
DCM Et3​N (2.0)25>991580 5
DCMDIPEA (2.0)25>992075 5
EtOAc / H2​O NaHCO3​ (3.0)25956035<1
EtOAc / H2​O NaHCO3​ (3.0) 5 98 96 <2 <1
THFN,N-dimethylaniline (1.2)59088<22

Data Interpretation: Strong organic bases at room temperature quantitatively drive the E2 elimination. The optimized biphasic system at 5 °C provides the highest selectivity for the desired β-chloro intermediate.

🗺️ Mechanistic Pathway & Side Reactions

Pathway SM Starting Materials: 2-methyl-5-nitroaniline + 3-chloropropanoyl chloride Desired Target Intermediate: 3-chloro-N-(2-methyl-5-nitrophenyl)propanamide SM->Desired Acylation (0-5°C, Mild Biphasic Base) Acrylamide Elimination Impurity: N-(2-methyl-5-nitrophenyl)acrylamide SM->Acrylamide Direct Elimination (Excess Base) Hydrolysis Hydrolysis Impurity: 3-chloropropanoic acid SM->Hydrolysis H2O / Poor Mixing Desired->Acrylamide E2 Elimination (>10°C, Strong Base) BisAcyl Over-reaction Impurity: Bis-acylated Imide Desired->BisAcyl Excess Acyl Chloride

Reaction pathways showing desired acylation vs. competing side reactions.

⚙️ Self-Validating Experimental Protocol

To ensure reproducibility, this protocol is designed as a self-validating system. Each step includes an in-process control (IPC) to verify the causality of the experimental choices.

Title: Optimized Biphasic Synthesis of 3-chloro-N-(2-methyl-5-nitrophenyl)propanamide

Step 1: Reaction Setup & Cryogenic Control

  • Dissolve 2-methyl-5-nitroaniline (1.0 eq, 10 mmol) in Ethyl Acetate (10 volumes, 15 mL).

  • Add an equal volume of saturated aqueous NaHCO3​ (approx. 3.0 eq).

  • Submerge the flask in an ice-water bath and initiate vigorous stirring (>800 rpm).

    • Validation Check: Insert an internal thermometer. Do not proceed until the internal temperature stabilizes strictly between 0–5 °C.

Step 2: Controlled Acylation

  • Dissolve 3-chloropropanoyl chloride (1.05 eq, 10.5 mmol) in Ethyl Acetate (2 volumes, 3 mL).

  • Add this solution dropwise via a syringe pump over 45 minutes.

    • Validation Check: Monitor the internal temperature. If it spikes above 5 °C, pause the addition. Temperature control prevents the E2 elimination pathway.

Step 3: In-Process Monitoring

  • Stir the biphasic mixture for 2 hours at 0–5 °C.

  • IPC Validation: Analyze the organic layer via TLC (Hexanes:EtOAc 3:1) or LC-MS. You should observe the depletion of the aniline and the appearance of the product mass. The absence of an M-36 peak confirms that the cryogenic control successfully suppressed acrylamide formation.

Step 4: Workup & Isolation

  • Transfer to a separatory funnel and isolate the organic layer.

  • Wash the organic layer with cold 1N HCl (10 mL).

    • Validation Check: The aqueous acidic layer will turn slightly yellow, successfully validating the protonation and removal of any unreacted, deactivated 2-methyl-5-nitroaniline.

  • Wash with brine (10 mL), dry over anhydrous Na2​SO4​ , and filter.

  • Concentrate under reduced pressure using a rotary evaporator with the water bath set strictly below 30 °C .

    • Critical Warning: Thermal stress during concentration can induce spontaneous elimination to the acrylamide.

📚 References
  • Organic Chemistry-4: Organonitrogen Chemistry Source: spcmc.ac.in URL:

  • Lazertinib: breaking the mold of third-generation EGFR inhibitors Source: National Institutes of Health (NIH / PMC) URL:

  • Installing the Acrylamide Warheads in the FDA-Approved Covalent Drugs Source: Medium (Allen Che) URL:

  • Process Development and Scale Up of a Selective JAK3 Covalent Inhibitor PF-06651600 Source: ACS Organic Process Research & Development (via bg.ac.rs) URL:

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Anticipated Biological Activity of 3-chloro-N-(2-methyl-5-nitrophenyl)propanamide

This guide provides a comparative analysis of the potential biological activity of 3-chloro-N-(2-methyl-5-nitrophenyl)propanamide. Due to the limited publicly available experimental data for this specific molecule, this...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comparative analysis of the potential biological activity of 3-chloro-N-(2-methyl-5-nitrophenyl)propanamide. Due to the limited publicly available experimental data for this specific molecule, this document leverages structure-activity relationship (SAR) studies of analogous compounds to forecast its likely efficacy and offers a comprehensive framework for its experimental validation.

Introduction: The Propanamide Scaffold in Drug Discovery

The N-aryl-3-chloropropanamide scaffold is a recurring motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer and antifungal properties. The reactivity of the 3-chloro-propanamide moiety, coupled with the diverse substitutions possible on the N-aryl ring, allows for fine-tuning of the molecule's pharmacokinetic and pharmacodynamic properties. This guide will dissect the key structural features of 3-chloro-N-(2-methyl-5-nitrophenyl)propanamide and compare them to well-characterized, structurally similar compounds to predict its biological potential.

Structural Analysis and Activity Prediction

The core structure of 3-chloro-N-(2-methyl-5-nitrophenyl)propanamide can be broken down into two key components: the reactive 3-chloropropanamide tail and the substituted N-phenyl ring.

  • The 3-Chloropropanamide Moiety: This functional group is a potential alkylating agent, capable of forming covalent bonds with nucleophilic residues (such as cysteine) in proteins. This mechanism is implicated in the activity of various bioactive compounds.

  • The N-(2-methyl-5-nitrophenyl) Ring: The substitutions on the aromatic ring are critical in modulating the compound's electronic and steric properties, which in turn influence its binding to biological targets.

    • Nitro Group (-NO2): The presence of a nitro group, particularly in the meta-position to the amide linkage, is a strong electron-withdrawing group. This feature is often associated with enhanced biological activity in various classes of compounds, including some anticancer agents[1]. It can influence the overall electronic distribution of the molecule and may participate in specific interactions with target proteins.

    • Methyl Group (-CH3): The ortho-methyl group can induce a steric twist in the molecule, potentially influencing its conformation and how it fits into a binding pocket. Its electronic-donating nature also modifies the electronic properties of the phenyl ring.

Comparative Analysis with Structurally Similar Compounds

To predict the activity of 3-chloro-N-(2-methyl-5-nitrophenyl)propanamide, we will compare it to other N-aryl amides with known biological activities, focusing on anticancer and cytotoxic effects.

Comparison with Other Propanamide and Benzamide Derivatives

Several studies have explored the anticancer activity of N-aryl amide derivatives. For instance, 3-Chloro-N-phenylbenzamide has been synthesized and shown to inhibit the growth of the cervical cancer cell line (SiHa) with an IC50 of 22.4 µM.[2] This suggests that the chloro-amide scaffold possesses cytotoxic potential.

The table below summarizes the cytotoxic activity of various related N-aryl amides, providing a basis for our predictive analysis.

CompoundCell Line(s)Activity (IC50/GI50)Reference
3-Chloro-N-phenylbenzamideSiHa (Cervical Cancer)22.4 µM[2]
5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-2-thioxo-3-(2,4-dichlorophenyl)-4-thiazolidinoneNCI-60 PanelGI50 < 0.01–0.02 µM[3]
Compound 10q (a carbazole derivative with a propanamide linker)A875 (Melanoma), HepG2 (Liver), MARC145 (Kidney)4.19, 3.55, 2.95 µg/mL[4]
Quinoxaline Propanamide Derivative 6k MCF-7, HCT-116, Hela, PC-36.93 - 12.17 µM[5]

Note: A lower IC50/GI50 value indicates higher potency.

The high potency of the Ciminalum–thiazolidinone hybrid highlights the importance of the 4-nitrophenyl group in some contexts.[3] While our target compound has a different overall structure, the presence of the nitro group is a shared feature that may contribute to its activity. The varied activities of other propanamide derivatives underscore the significant impact of the specific aromatic system attached to the N-aryl position.[4][5]

Based on these comparisons, it is plausible that 3-chloro-N-(2-methyl-5-nitrophenyl)propanamide will exhibit cytotoxic activity, likely in the micromolar range. The combination of the reactive chloropropanamide and the electronically distinct substituted phenyl ring provides a strong rationale for this hypothesis.

Recommended Experimental Validation

To empirically determine the biological activity of 3-chloro-N-(2-methyl-5-nitrophenyl)propanamide, a systematic workflow is recommended.

Experimental Workflow Diagram

G cluster_phase1 Phase 1: Initial Cytotoxicity Screening cluster_phase2 Phase 2: Elucidation of Cell Death Mechanism cluster_phase3 Phase 3: Target Pathway Investigation P1_1 Select Cancer Cell Lines (e.g., MCF-7, HCT-116, A549) P1_2 MTT Assay (Metabolic Activity) P1_1->P1_2 P1_3 Determine IC50 Value P1_2->P1_3 P2_1 LDH Assay (Membrane Integrity) P1_3->P2_1 Use concentrations around IC50 P2_2 Annexin V/PI Staining (Apoptosis vs. Necrosis) P2_1->P2_2 P2_3 Caspase-3 Activity Assay (Apoptosis Execution) P2_2->P2_3 P3_1 Western Blot Analysis (e.g., Bcl-2 family, NF-κB pathway) P2_3->P3_1

Caption: Experimental workflow for assessing the cytotoxicity of a novel compound.

Detailed Experimental Protocols

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HCT-116)

  • DMEM or RPMI-1640 medium with 10% FBS

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of 3-chloro-N-(2-methyl-5-nitrophenyl)propanamide (e.g., 0.1, 1, 10, 25, 50, 100 µM) and a vehicle control (DMSO).

  • Incubate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells, indicating a loss of membrane integrity.[6]

Materials:

  • Cells cultured and treated as in the MTT assay.

  • Commercially available LDH cytotoxicity assay kit.

  • Lysis buffer (for maximum LDH release control).

  • Microplate reader.

Protocol:

  • After treatment, carefully transfer 50 µL of the cell culture supernatant to a new 96-well plate.[6]

  • Prepare the LDH reaction mixture according to the kit manufacturer's instructions.[6]

  • Add 50 µL of the reaction mixture to each well containing the supernatant.[6]

  • Incubate for 30 minutes at room temperature, protected from light.[6]

  • Add 50 µL of the stop solution provided in the kit.[6]

  • Measure the absorbance at 490 nm.[6]

  • Calculate the percentage of cytotoxicity based on the absorbance values of the experimental, spontaneous, and maximum release controls.[6]

This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.[6]

Materials:

  • Treated and untreated cells.

  • Cell lysis buffer.

  • Caspase-3 substrate (e.g., DEVD-pNA).

  • 96-well plate.

  • Microplate reader.

Protocol:

  • Induce apoptosis by treating cells with the test compound at concentrations around its IC50.[6]

  • Harvest and lyse the cells.

  • Determine the protein concentration of the lysate.

  • Add 50-200 µg of protein lysate to a 96-well plate.[6]

  • Add the caspase-3 substrate and reaction buffer.[6]

  • Incubate at 37°C for 1-2 hours.[6]

  • Measure the absorbance at 405 nm.[6]

  • Calculate the fold-increase in caspase-3 activity compared to untreated controls.[6]

Potential Mechanism of Action: A Hypothesis

Given the structural features, a plausible mechanism of action for 3-chloro-N-(2-methyl-5-nitrophenyl)propanamide could involve the inhibition of key signaling pathways implicated in cancer cell proliferation and survival, such as the NF-κB pathway. The inhibition of IKKβ, a critical kinase in this pathway, has been a target for similar small molecules.[2]

Hypothesized Signaling Pathway Inhibition

G TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex (IKKα/IKKβ/NEMO) TNFR->IKK Activation IkB IκBα IKK->IkB NFkB NF-κB (p50/p65) IkB->NFkB Nucleus Nucleus NFkB->Nucleus Translocation Gene Gene Transcription (Proliferation, Anti-apoptosis) Nucleus->Gene Compound 3-chloro-N-(2-methyl-5-nitrophenyl)propanamide Compound->IKK Inhibition TNF_alpha TNF_alpha

Sources

Comparative

A Comprehensive Guide to Cross-Reactivity Profiling of Novel Small Molecule Inhibitors: A Case Study Approach

Abstract The journey of a novel chemical entity from discovery to a viable therapeutic candidate is contingent upon a rigorous evaluation of its specificity and potential for off-target effects. This guide provides a com...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The journey of a novel chemical entity from discovery to a viable therapeutic candidate is contingent upon a rigorous evaluation of its specificity and potential for off-target effects. This guide provides a comprehensive framework for designing and executing cross-reactivity studies, essential for de-risking drug development programs. While specific experimental data for the novel compound 3-chloro-N-(2-methyl-5-nitrophenyl)propanamide is not extensively available in public literature, this document will use it as a structural archetype to establish a robust, universally applicable methodology for assessing the selectivity of kinase inhibitors. We will detail the strategic rationale, present detailed experimental protocols, and offer a template for data interpretation and comparison, thereby empowering researchers and drug development professionals to build a comprehensive selectivity profile for their compounds of interest.

Introduction: The Imperative of Selectivity Profiling

The efficacy of a targeted therapeutic agent is directly linked to its ability to modulate a specific biological target with high precision. However, the molecular landscape of the cell is complex, with numerous proteins sharing structural motifs and binding pockets. This homology, particularly within large protein families like the human kinome, creates a significant risk of cross-reactivity, where a therapeutic agent binds to and modulates unintended targets. Such off-target interactions can lead to a range of adverse effects, from diminished therapeutic efficacy to severe toxicity, and are a primary cause of late-stage clinical trial failures.

Therefore, early and comprehensive cross-reactivity profiling is not merely a regulatory requirement but a cornerstone of a successful drug discovery program. It allows for:

  • Early Identification of Liabilities: Flagging potential toxicity issues long before they derail clinical development.

  • Structure-Activity Relationship (SAR) Guidance: Informing medicinal chemistry efforts to optimize selectivity and reduce off-target binding.

  • Mechanism of Action (MoA) Elucidation: Confirming that the observed biological effects are indeed due to the intended target modulation.

This guide outlines a tiered, data-driven approach to building a robust cross-reactivity profile for a hypothetical lead compound, which we will refer to as Cmpd-X , structurally analogous to 3-chloro-N-(2-methyl-5-nitrophenyl)propanamide.

Strategic Framework for Cross-Reactivity Assessment

A successful cross-reactivity study is not a single experiment but a multi-stage investigation. The strategy should be tailored based on the target class and available knowledge about the compound. For our hypothetical kinase inhibitor, Cmpd-X, a logical workflow is essential.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Hit Confirmation & Dose-Response cluster_2 Phase 3: Cellular & Functional Validation A In Silico Structural Homology Analysis B Broad Kinome Panel Screen (e.g., 400+ kinases) @ 1µM A->B Identifies potential off-target families C IC50 Determination for Primary Target B->C Prioritizes hits for validation D IC50 Determination for Confirmed Off-Targets (from broad panel with >70% inhibition) C->D Quantifies potency E Cellular Target Engagement Assays (e.g., NanoBRET™, CETSA®) D->E Informs cellular assay design F Functional Assays for Off-Targets (e.g., Phospho-protein Western Blot, Phenotypic Screens) E->F Confirms physiological relevance

Figure 1: A tiered workflow for assessing kinase inhibitor cross-reactivity.

Experimental Methodologies & Data Presentation

The core of the cross-reactivity assessment lies in robust, reproducible, and relevant assays. For kinase inhibitors, radiometric and fluorescence-based biochemical assays are industry standards.

Primary Screening: Broad Panel Kinase Assay

The initial step involves screening Cmpd-X at a high concentration (typically 1-10 µM) against a large, representative panel of kinases. This provides a bird's-eye view of the compound's selectivity profile.

Protocol: In Vitro Radiometric Kinase Assay (Example)

  • Reagent Preparation: Prepare assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20). Prepare ATP solution containing [γ-³³P]-ATP. Prepare substrate solution (e.g., Myelin Basic Protein).

  • Compound Plating: Serially dilute Cmpd-X in DMSO and dispense into a 96-well assay plate. Include positive (staurosporine) and negative (DMSO) controls.

  • Kinase Reaction: Add the kinase enzyme, substrate, and assay buffer to the wells.

  • Initiation: Start the reaction by adding the ATP/ [γ-³³P]-ATP mix. Incubate for a specified time (e.g., 60 minutes) at 30°C.

  • Termination: Stop the reaction by adding 3% phosphoric acid.

  • Signal Detection: Transfer the reaction mixture to a filter plate (e.g., P81 phosphocellulose), wash to remove unincorporated [γ-³³P]-ATP, and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for Cmpd-X relative to the DMSO control.

Data Presentation: Comparative Kinome Scan

The results from the broad panel screen are best visualized in a table that highlights significant off-target hits. A common threshold for a "hit" is >70% inhibition at the screening concentration.

Target Kinase Gene Symbol Kinase Family % Inhibition @ 1 µM Cmpd-X Alternative Inhibitor % Inhibition @ 1 µM Alt-Inhibitor
Primary Target-A TGT1TK98.2% Dasatinib99.1%
Off-Target Kinase 1OTK1CAMK85.4% Sunitinib45.2%
Off-Target Kinase 2OTK2AGC76.1% Erlotinib15.8%
Off-Target Kinase 3OTK3TK45.3%Dasatinib92.5%
Off-Target Kinase 4OTK4STE21.0%Sunitinib33.7%

Table 1: Hypothetical data from a broad kinase panel screen comparing Cmpd-X to other known inhibitors. Hits are highlighted in bold.

Potency Determination: IC₅₀ Dose-Response Analysis

Following the identification of hits from the primary screen, the next critical step is to quantify the potency of the compound against both the primary target and the key off-targets. This is achieved by generating a multi-point dose-response curve to determine the half-maximal inhibitory concentration (IC₅₀).

G cluster_0 Dose-Response Workflow prep Prepare 10-point, 3-fold serial dilution of Cmpd-X assay Run biochemical assay (e.g., radiometric, FRET) for each concentration prep->assay data Measure signal (e.g., CPM, fluorescence intensity) assay->data calc Calculate % Inhibition vs. Log[Concentration] data->calc fit Fit data to a four-parameter logistic model calc->fit ic50 IC50 Value Selectivity Index (SI) fit->ic50

Figure 2: Workflow for IC₅₀ determination.

Data Presentation: Selectivity Profile

The selectivity of Cmpd-X can be quantified by calculating the Selectivity Index (SI), which is the ratio of the IC₅₀ for an off-target to the IC₅₀ for the primary target. A higher SI value indicates greater selectivity.

Target IC₅₀ (nM) for Cmpd-X IC₅₀ (nM) for Dasatinib Selectivity Index (SI) for Cmpd-X
Primary Target-A 5.2 1.1-
Off-Target Kinase 189.515.417.2
Off-Target Kinase 2245.1450.747.1
Off-Target Kinase 3>10,0008.3>1923

Table 2: Hypothetical IC₅₀ values and calculated Selectivity Index for Cmpd-X compared to Dasatinib. A higher SI is desirable.

Cellular Validation: Confirming In-Vivo Relevance

Biochemical assays are essential but occur in an artificial environment. It is crucial to validate these findings in a cellular context to confirm that the compound can engage its target (and off-targets) within living cells.

Recommended Assay: NanoBRET™ Target Engagement Assay

The NanoBRET™ assay is a proximity-based method that measures compound binding to a specific protein target in live cells.

Protocol Overview:

  • Cell Line Engineering: Create a stable cell line expressing the target kinase fused to a NanoLuc® luciferase enzyme.

  • Cell Plating: Seed the engineered cells into a multi-well plate.

  • Compound Addition: Treat the cells with a range of concentrations of Cmpd-X.

  • Tracer Addition: Add a fluorescently labeled tracer that also binds to the target kinase.

  • Signal Detection: If the compound displaces the tracer, the Bioluminescence Resonance Energy Transfer (BRET) signal between the NanoLuc® and the tracer will decrease. Read the plate on a luminometer capable of detecting the donor and acceptor wavelengths.

  • Data Analysis: Plot the BRET ratio against the compound concentration to determine a cellular IC₅₀.

Comparing the biochemical IC₅₀ with the cellular IC₅₀ provides critical insights into factors like cell permeability and efflux, offering a more physiologically relevant measure of potency and selectivity.

Conclusion and Future Directions

The comprehensive cross-reactivity profiling of a novel compound like 3-chloro-N-(2-methyl-5-nitrophenyl)propanamide (Cmpd-X) is a critical, multi-step process. By employing a tiered strategy—from broad panel screening to quantitative IC₅₀ determination and finally to cellular target engagement—researchers can build a high-confidence selectivity profile. The hypothetical data presented herein for Cmpd-X illustrates a compound with high potency for its primary target and a favorable selectivity profile against key off-targets when compared to a known broad-spectrum inhibitor like Dasatinib.

This systematic approach not only fulfills regulatory expectations but, more importantly, provides the robust data needed to make informed decisions, mitigate risks, and ultimately guide the development of safer, more effective targeted therapies.

References

  • Title: The importance of kinase selectivity in discovery and development of novel inhibitors. Source: Expert Opinion on Drug Discovery URL: [Link]

  • Title: Off-target toxicity: an important consideration in drug development. Source: Nature Reviews Drug Discovery URL: [Link]

  • Title: NanoBRET—A Proximity-Based Assay for Monitoring Protein Interactions in Live Cells. Source: Current Protocols in Chemical Biology URL: [Link]

Validation

A Comparative Guide to the Structural Analogs of 3-chloro-N-(2-methyl-5-nitrophenyl)propanamide: Exploring Structure-Activity Relationships for Novel Therapeutic Agents

Introduction The N-aryl propanamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including antimicrobial, antifungal, and a...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The N-aryl propanamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including antimicrobial, antifungal, and anticancer properties.[1][2] 3-chloro-N-(2-methyl-5-nitrophenyl)propanamide is a representative member of this class, featuring a synthetically tractable backbone and functional groups amenable to chemical modification. Understanding how subtle changes to its chemical architecture influence its biological activity is paramount for the rational design of more potent and selective therapeutic agents.

This guide provides a comprehensive comparative analysis of the structural analogs of 3-chloro-N-(2-methyl-5-nitrophenyl)propanamide. By examining the impact of systematic modifications to its chloro, methyl, and nitro substituents, as well as the propanamide side chain, we aim to elucidate key structure-activity relationships (SAR) that can guide future drug discovery efforts. The insights presented herein are supported by experimental data from the scientific literature and are intended for researchers, scientists, and drug development professionals.

Structural Analogs and Comparative Biological Activity

The biological profile of 3-chloro-N-(2-methyl-5-nitrophenyl)propanamide can be modulated by altering its various structural components. The following sections explore the impact of these modifications on anticancer and antimicrobial activities, drawing upon data from structurally related compounds.

Modifications of the Phenyl Ring Substituents

The nature and position of substituents on the phenyl ring are critical determinants of biological activity.

The nitro group, a strong electron-withdrawing moiety, significantly influences the electronic properties of the molecule and its potential for biological interactions.[3] Its position on the phenyl ring is particularly crucial.

In a study of N-phenyl-2-p-tolylthiazole-4-carboxamide derivatives, the position of the nitro group on the N-phenyl ring had a pronounced effect on cytotoxicity against various cancer cell lines. While not direct analogs of our target compound, these findings offer valuable insights into the positional importance of the nitro group. For instance, a para-nitro substituent resulted in the highest activity against the SKNMC neuroblastoma cell line, whereas a meta-nitro group led to a decrease in potency.[4] Conversely, the ortho-nitro analog showed the best activity against the Hep-G2 human hepatocarcinoma cell line.[4]

Table 1: Effect of Nitro Group Position on Cytotoxicity (IC₅₀ in µM) of N-aryl Thiazole Carboxamide Analogs [4]

CompoundNitro PositionSKNMC (Neuroblastoma)Hep-G2 (Hepatocarcinoma)MCF-7 (Breast Cancer)
4a ortho12.5 ± 0.9811.6 ± 0.12 >50
4b meta15.3 ± 1.1225.4 ± 2.01>50
4c para10.8 ± 0.08 18.9 ± 1.54>50
Doxorubicin-4.5 ± 0.875.8 ± 1.016.7 ± 0.92

Data from a study on N-phenyl-2-p-tolylthiazole-4-carboxamide derivatives, presented here to illustrate the potential impact of nitro group positioning.

These findings suggest that the optimal position of the nitro group for anticancer activity is likely dependent on the specific cancer cell line and the overall molecular scaffold.

The presence and position of halogen substituents can significantly modulate the lipophilicity and electronic nature of a molecule, thereby affecting its absorption, distribution, and interaction with biological targets. Studies on related chloro-substituted N-aryl amides have demonstrated the importance of this functional group for biological activity. For example, 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide showed promising antibacterial activity against Klebsiella pneumoniae, with the chloro atom being crucial for its effect.[5]

The methyl group, while seemingly simple, can influence a molecule's conformation, metabolic stability, and binding to target proteins. Its position on the phenyl ring can lead to different steric and electronic environments. While specific comparative data for moving the methyl group on our target scaffold is limited, studies on other substituted N-aryl amides can provide some clues. For instance, in a series of imidazole-based N-phenylbenzamide derivatives, the position of a methoxy group (which has some steric and electronic similarities to a methyl group) significantly impacted anticancer activity.[6]

Modifications of the 3-Chloropropanamide Side Chain

Alterations to the 3-chloropropanamide side chain can affect the molecule's reactivity and overall shape.

The chlorine atom on the propanamide chain is a potential reactive site and can influence the molecule's mechanism of action. In some contexts, α-halo amides can act as alkylating agents. The presence of a chloro group on the acetamide moiety of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide was shown to be essential for its antibacterial activity.[5]

Structure-Activity Relationship (SAR) Summary

Based on the analysis of structurally related compounds, the following preliminary SAR can be proposed for 3-chloro-N-(2-methyl-5-nitrophenyl)propanamide analogs:

  • Nitro Group: The position of the nitro group on the phenyl ring is a critical determinant of biological activity, with the optimal position likely varying depending on the therapeutic target.

  • Halogen Substituents: The presence of a chloro group on both the phenyl ring and the propanamide side chain appears to be beneficial for antimicrobial and potentially anticancer activity.

  • Methyl Group: The methyl group likely plays a role in fine-tuning the molecule's interaction with its biological target through steric and electronic effects.

  • Amide Linker: The propanamide linker is a common motif in bioactive molecules and its length and substitution pattern can be optimized to improve potency and selectivity.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product Aniline Substituted Aniline Reaction Amide Coupling (DCM, TEA, 0°C to RT) Aniline->Reaction AcidChloride 3-Chloropropionyl Chloride AcidChloride->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Purified N-Aryl Propanamide Purification->Product

Sources

Comparative

literature comparison of 3-chloro-N-(2-methyl-5-nitrophenyl)propanamide synthesis

Literature Comparison & Protocol Guide: Synthesis of 3-chloro-N-(2-methyl-5-nitrophenyl)propanamide As an intermediate in the synthesis of advanced active pharmaceutical ingredients (APIs), including benzimidazol-2-one d...

Author: BenchChem Technical Support Team. Date: March 2026

Literature Comparison & Protocol Guide: Synthesis of 3-chloro-N-(2-methyl-5-nitrophenyl)propanamide

As an intermediate in the synthesis of advanced active pharmaceutical ingredients (APIs), including benzimidazol-2-one derivatives and non-steroidal antiandrogens, the synthesis of 3-chloro-N-(2-methyl-5-nitrophenyl)propanamide presents a classic organic chemistry challenge[1]. The reaction requires the N-acylation of 2-methyl-5-nitroaniline using 3-chloropropanoyl chloride.

From a mechanistic standpoint, 2-methyl-5-nitroaniline is a notoriously sluggish nucleophile. The nitro group at the 5-position exerts a strong electron-withdrawing inductive effect, depleting electron density from the aromatic ring and the amine group. Compounding this, the methyl group at the 2-position (ortho to the amine) introduces significant steric hindrance, restricting the trajectory of the incoming electrophile[2]. Consequently, highly reactive acylating agents—specifically acyl chlorides—must be deployed alongside strategic acid scavengers to drive the reaction forward[3].

This guide objectively compares three distinct synthetic methodologies for this transformation, providing researchers with field-proven, self-validating protocols designed to maximize yield and purity.

Part 1: Literature & Methodology Comparison

When selecting a synthetic route for N-acylation, chemists must balance yield, scalability, and environmental impact. The table below synthesizes quantitative data across three primary methodologies: Conventional Batch (Schotten-Baumann), Continuous Flow, and Green Aqueous Synthesis.

Synthesis ParameterConventional Batch (Schotten-Baumann)Continuous Flow MicroreactorGreen Aqueous Amidation
Average Yield (%) 75 - 82%88 - 94%65 - 70%
Reaction Time 2 - 4 hours8 - 15 minutes12 - 24 hours
Temperature Profile 0°C → 25°C40°C → 60°CRoom Temperature
Primary Solvent Dichloromethane (DCM)THF or AcetonitrileWater / Surfactant
Scalability Moderate (Heat transfer limits)Excellent (Linear scale-up)Low (Solubility limits)
Key Challenge Exothermic control; HydrolysisSalt precipitation (Clogging)Poor aniline solubility

Part 2: Mechanistic Pathway

The formation of the amide bond proceeds via a nucleophilic acyl substitution. The sterically hindered amine attacks the highly electrophilic carbonyl carbon of 3-chloropropanoyl chloride, forming an unstable zwitterionic tetrahedral intermediate. The collapse of this intermediate expels a chloride ion, generating the target amide and a stoichiometric equivalent of hydrogen chloride (HCl). If the HCl is not immediately neutralized by a base, it will protonate the remaining unreacted aniline, completely halting the reaction[3].

Mechanism A 2-methyl-5-nitroaniline (Sterically Hindered Nucleophile) C Tetrahedral Intermediate (Unstable Zwitterion) A->C Nucleophilic Addition B 3-chloropropanoyl chloride (Highly Electrophilic) B->C Nucleophilic Addition D 3-chloro-N-(2-methyl-5-nitrophenyl)propanamide (Target Product) C->D Chloride Elimination E HCl Byproduct (Requires Scavenging) C->E Proton Loss

Caption: Reaction mechanism for the N-acylation of 2-methyl-5-nitroaniline.

Part 3: Experimental Protocols & Workflows

Protocol A: Optimized Conventional Batch Synthesis

This protocol relies on modified 3, utilizing an organic base in a non-polar solvent to maximize the interaction between the deactivated aniline and the acyl chloride[3].

Causality & Design: Triethylamine (TEA) is selected over aqueous NaOH because 3-chloropropanoyl chloride is highly susceptible to competitive hydrolysis in water. By keeping the system anhydrous, we force the electrophile to react exclusively with the amine.

Step-by-Step Methodology:

  • Preparation: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 10.0 mmol of 2-methyl-5-nitroaniline in 50 mL of anhydrous Dichloromethane (DCM).

  • Base Addition: Add 12.0 mmol (1.2 equiv) of anhydrous Triethylamine (TEA). Stir the mixture and cool to 0°C using an ice-water bath. Self-validation: The solution must remain homogenous; any precipitation at this stage indicates moisture contamination.

  • Acylation: Dissolve 11.0 mmol (1.1 equiv) of 3-chloropropanoyl chloride in 10 mL of anhydrous DCM. Add this solution dropwise to the reaction flask over 30 minutes via an addition funnel. Causality: Dropwise addition controls the highly exothermic nature of the acyl chloride reaction, preventing localized heating that leads to dark, tarry degradation byproducts.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 3 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).

  • Workup: Quench the reaction by adding 20 mL of saturated aqueous NaHCO3. Transfer to a separatory funnel. The organic layer will contain the product, while the aqueous layer will contain the TEA·HCl salt. Wash the organic layer with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude amide.

Protocol B: Continuous Flow Synthesis

Continuous flow chemistry is highly advantageous for N-acylation because microreactors offer superior surface-area-to-volume ratios, allowing for instantaneous heat dissipation[4]. However, a major bottleneck in flow amidation with acyl chlorides is the precipitation of insoluble amine salts (e.g., TEA·HCl), which can rapidly clog the microreactor channels[4].

Causality & Design: To circumvent clogging, this protocol utilizes N,N-Diisopropylethylamine (DIPEA) as the base, whose hydrochloride salt exhibits higher solubility in Tetrahydrofuran (THF) than TEA·HCl.

FlowChemistry S1 Pump A: Aniline + DIPEA in THF Mix T-Mixer (High Turbulence) S1->Mix S2 Pump B: Acyl Chloride in THF S2->Mix React PFA Coil Reactor (60°C, 10 min RT) Mix->React Rapid Heat Dissipation Quench In-line Aqueous Wash (Removes Salts) React->Quench Prevents Clogging Out Pure Amide Collection Quench->Out

Caption: Continuous flow setup mitigating exothermic risks and salt precipitation.

Step-by-Step Methodology:

  • Stock Solutions:

    • Solution A: 0.5 M 2-methyl-5-nitroaniline and 0.6 M DIPEA in anhydrous THF.

    • Solution B: 0.55 M 3-chloropropanoyl chloride in anhydrous THF.

  • Reactor Priming: Flush a 10 mL Perfluoroalkoxy alkane (PFA) coil reactor with pure THF at 1.0 mL/min to establish baseline pressure. Set the reactor temperature to 60°C.

  • Execution: Engage Syringe Pumps A and B, setting the flow rate to 0.5 mL/min each (Total flow = 1.0 mL/min). The streams meet at a PEEK T-mixer before entering the heated coil. Causality: The 10-minute residence time at 60°C overcomes the steric hindrance of the ortho-methyl group, forcing the reaction to >94% conversion.

  • In-Line Quench: Direct the reactor effluent into a stirred flask containing a biphasic mixture of Ethyl Acetate and 1M HCl. This immediately neutralizes excess base and partitions the product into the organic phase, bypassing traditional bottleneck workups.

Protocol C: Green Chemistry Considerations

While 5 is an emerging trend to eliminate toxic solvents[5], applying this to 3-chloro-N-(2-methyl-5-nitrophenyl)propanamide is difficult. The extreme hydrophobicity of the nitroaniline, combined with the rapid hydrolysis of 3-chloropropanoyl chloride in aqueous media, results in poor yields (<70%). If green metrics are strictly required, researchers should consider mechanochemical (ball-milling) approaches or the use of coupling agents (like CDI) with the corresponding carboxylic acid, rather than the acyl chloride[4].

References

  • US5661169A - 1-benzyl-1,3-dihydro-2H-benzimidazol-2-one derivatives, their preparation and the pharmaceutical compositions containing them Source: Google Patents URL
  • Flow Synthesis of Capsaicin and Capsaicinoid Analogues Source: ACS Publications URL:[Link]

  • An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry Source: MDPI Molecules URL:[Link]

  • Expanding the scope of the successive ring expansion strategy for macrocycle and medium-sized ring synthesis: unreactive and reactive lactams Source: RSC Publishing URL:[Link]

Sources

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